3-Ethyl-2-methylquinolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-3-9-8(2)14-11-7-5-4-6-10(11)12(9)13/h4-7H,3H2,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKKWPIMYWGJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Ethyl-2-methylquinolin-4-amine
This document provides a comprehensive technical guide for the synthesis of 3-Ethyl-2-methylquinolin-4-amine, a substituted quinoline of significant interest to researchers and professionals in drug development. The synthesis pathway detailed herein is designed for efficiency and adaptability, leveraging established organic chemistry principles to construct the target molecule. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the reaction mechanisms and protocols.
Introduction and Retrosynthetic Analysis
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The target molecule, 3-Ethyl-2-methylquinolin-4-amine, possesses a substitution pattern that offers a unique three-dimensional structure for potential biological interactions. This guide outlines a robust and logical synthetic approach, beginning with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials.
Our retrosynthetic strategy for 3-Ethyl-2-methylquinolin-4-amine identifies a key disconnection at the C4-amino bond, suggesting a late-stage amination of a suitable quinoline precursor. This leads us to a 4-chloroquinoline intermediate, a common and reactive species for nucleophilic substitution. The 2-methyl and 3-ethyl substituents on the quinoline core can be installed via a classical Friedländer annulation , a powerful method for constructing quinolines from a 2-aminoaryl ketone and a compound containing an active methylene group.
Caption: Retrosynthetic analysis of 3-Ethyl-2-methylquinolin-4-amine.
This analysis logically leads to a three-step synthesis:
-
Friedländer Annulation: Construction of the 3-ethyl-2-methyl-4-hydroxyquinoline core.
-
Chlorination: Conversion of the 4-hydroxyquinoline to the more reactive 4-chloroquinoline intermediate.
-
Amination: Introduction of the amino group at the C4 position.
Synthesis Pathway and Mechanistic Insights
The following sections provide a detailed, step-by-step guide to the synthesis of 3-Ethyl-2-methylquinolin-4-amine, including mechanistic explanations for each transformation.
Step 1: Friedländer Annulation for 3-Ethyl-2-methyl-4-hydroxyquinoline
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound possessing an active α-methylene group.[1][2][3] In our proposed pathway, we will utilize 2-aminobenzophenone and 3-pentanone. The reaction is typically catalyzed by either acid or base.
The mechanism proceeds through an initial aldol-type condensation between the enolate of 3-pentanone and the carbonyl group of 2-aminobenzophenone. This is followed by a cyclization and dehydration sequence, driven by the formation of the stable aromatic quinoline ring system.
Caption: Friedländer annulation to form the quinoline core.
Step 2: Chlorination of 3-Ethyl-2-methyl-4-hydroxyquinoline
The hydroxyl group at the C4 position of the quinoline ring is not a good leaving group for direct nucleophilic substitution. Therefore, it must be converted to a more reactive group. A common and effective method is chlorination using a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction transforms the 4-hydroxyquinoline into the corresponding 4-chloroquinoline.
The mechanism involves the activation of the hydroxyl group by the chlorinating agent, followed by a nucleophilic attack of the chloride ion.
Step 3: Amination of 3-Ethyl-2-methyl-4-chloroquinoline
The final step in the synthesis is the introduction of the amino group at the C4 position. The 4-chloroquinoline intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr) by an amine.[4] For the synthesis of the primary amine, a protected form of ammonia, such as an azide salt followed by reduction, or a direct amination using a specialized reagent like lithium bis(trimethylsilyl)amide, can be employed. A more direct approach involves heating the 4-chloroquinoline with a source of ammonia, such as ammonium carbonate or a solution of ammonia in a suitable solvent, often in an autoclave to reach the necessary temperatures and pressures.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-Ethyl-2-methylquinolin-4-amine.
Protocol 1: Synthesis of 3-Ethyl-2-methyl-4-hydroxyquinoline
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Aminobenzophenone | 197.24 | 10 | 1.97 g |
| 3-Pentanone | 86.13 | 12 | 1.25 mL |
| Potassium hydroxide | 56.11 | 20 | 1.12 g |
| Ethanol | 46.07 | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzophenone (1.97 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture until the 2-aminobenzophenone is completely dissolved.
-
Add 3-pentanone (1.25 mL, 12 mmol) to the solution.
-
In a separate beaker, dissolve potassium hydroxide (1.12 g, 20 mmol) in a minimal amount of water and add it to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The crude product can be purified by recrystallization from ethanol to yield 3-ethyl-2-methyl-4-hydroxyquinoline.
Protocol 2: Synthesis of 3-Ethyl-2-methyl-4-chloroquinoline
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-Ethyl-2-methyl-4-hydroxyquinoline | 187.23 | 5 | 0.94 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 15 | 1.4 mL |
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 3-ethyl-2-methyl-4-hydroxyquinoline (0.94 g, 5 mmol).
-
Carefully add phosphorus oxychloride (1.4 mL, 15 mmol) to the flask in a fume hood.
-
Heat the reaction mixture at 110°C for 2 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-ethyl-2-methyl-4-chloroquinoline.
-
The product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of 3-Ethyl-2-methylquinolin-4-amine
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-Ethyl-2-methyl-4-chloroquinoline | 205.68 | 2 | 0.41 g |
| Ammonium Carbonate | 96.09 | 20 | 1.92 g |
| Phenol | 94.11 | - | 5 g |
Procedure:
-
In a sealed tube or a small autoclave, combine 3-ethyl-2-methyl-4-chloroquinoline (0.41 g, 2 mmol), ammonium carbonate (1.92 g, 20 mmol), and phenol (5 g).
-
Heat the mixture to 160-180°C for 12-16 hours.
-
Cool the reaction mixture to room temperature and add a 10% aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 3-ethyl-2-methylquinolin-4-amine.
Conclusion
This guide has detailed a logical and experimentally sound pathway for the synthesis of 3-Ethyl-2-methylquinolin-4-amine. By employing a Friedländer annulation followed by a chlorination and amination sequence, the target molecule can be obtained in a controlled and efficient manner. The provided protocols offer a starting point for laboratory synthesis, and researchers are encouraged to optimize conditions based on their specific experimental setup and requirements. The mechanistic insights provided aim to foster a deeper understanding of the chemical transformations involved, empowering scientists in their pursuit of novel chemical entities.
References
- Queguiner, G., Marsais, F., Snieckus, V., & Epsztajn, J. (1991). Directed Metalation of Pi-Deficient Azaaromatics: Strategies of Functionalization of Pyridines, Quinolines, and Diazines. Advances in Heterocyclic Chemistry, 52, 187-304.
- Snieckus, V. (1990). Directed ortho metalation. Toluene-catalyzed lithiation of anisole. Chemical Reviews, 90(6), 879-933.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Wikipedia. (2023). Directed ortho metalation. In Wikipedia. Retrieved from [Link]
-
PapersFlow. (2026, February 15). Directed Ortho Metalation: Research Guide & Papers. Retrieved from [Link]
- Jie, J. L. (2009). The Friedländer Synthesis of Quinolines.
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de Paris, 49, 89-92.
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. In Wikipedia. Retrieved from [Link]
- Sloop, J. C. (2007). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4187.
-
Scite.ai. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). Molecules, 23(10), 2469.
- Combes quinoline synthesis. (2020).
- Shao, J., Huang, X., Hong, X., Liu, B., & Xu, B. (2012).
- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
- Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. (2018). Molecules, 23(12), 3169.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of Organic Chemistry, 73(22), 8873–8882.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. scite.ai [scite.ai]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties and Pharmacological Profiling of 3-Ethyl-2-methylquinolin-4-amine: A Technical Guide
Executive Summary
3-Ethyl-2-methylquinolin-4-amine (CAS: 104338-91-2) is a highly specialized nitrogen-containing heterocycle belonging to the 4-aminoquinoline class. While historically overshadowed by simpler analogs like chloroquine, recent high-throughput screening and computational repurposing campaigns have identified highly substituted 4-aminoquinolines as potent scaffolds for antiviral and antimalarial drug development. Notably, derivatives of this class have demonstrated efficacy in inhibiting the SARS-CoV-2 3C-like protease (Mpro), positioning them as critical intermediates in modern medicinal chemistry .
This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and biological screening protocols for 3-Ethyl-2-methylquinolin-4-amine, designed for researchers and drug development professionals.
Structural and Physicochemical Profile
The pharmacological behavior of 3-Ethyl-2-methylquinolin-4-amine is dictated by its fused bicyclic core and the specific steric and electronic contributions of its substituents. The primary amine at the C4 position undergoes resonance stabilization with the quinoline nitrogen, significantly elevating the molecule's basicity. The addition of a methyl group at C2 and an ethyl group at C3 provides steric bulk that modulates target binding kinetics while increasing the overall lipophilicity (LogP) compared to the unsubstituted parent compound .
Quantitative Physicochemical Data
The following table summarizes the core physicochemical metrics of the compound. These parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
| Property | Value | Causality / Pharmacological Significance |
| Molecular Formula | C₁₂H₁₄N₂ | Defines the core alkaloid-like scaffold. |
| Molecular Weight | 186.25 g/mol | Well within Lipinski’s Rule of 5; ensures optimal small-molecule drug-likeness. |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | Facilitates excellent passive lipid membrane permeability, crucial for intracellular target engagement. |
| Predicted pKa (Conjugate Acid) | ~9.2 | The high basicity drives lysosomal trapping (ion-trapping mechanism) and facilitates ionic interactions within protease catalytic pockets. |
| Predicted LogP | ~2.8 | Balances aqueous solubility with the lipophilicity required to cross the phospholipid bilayer. |
Mechanistic Pathways in Pharmacological Applications
The therapeutic utility of 4-aminoquinolines stems from their ability to accumulate in acidic intracellular compartments and intercalate or bind to specific enzymatic targets . In the context of viral infections, 3-Ethyl-2-methylquinolin-4-amine and its derivatives act by binding to the main protease (Mpro) of viruses like SARS-CoV-2, effectively halting the cleavage of viral polyproteins. In parasitic infections, the basic nature of the compound causes it to accumulate in the acidic digestive vacuole of Plasmodium, where it caps hemozoin polymers, preventing the detoxification of free heme.
Fig 1: Dual pharmacological pathways of 3-Ethyl-2-methylquinolin-4-amine.
Synthetic Methodology: The Modified Conrad-Limpach Approach
To achieve high purity and regioselectivity, the synthesis of 3-Ethyl-2-methylquinolin-4-amine is best executed via a modified Conrad-Limpach reaction followed by amination . This three-step self-validating protocol ensures that the tautomeric 4-quinolone intermediate is efficiently converted into the target amine.
Step 1: Condensation and Cyclization
Causality: Aniline is condensed with ethyl 2-ethylacetoacetate. The initial Schiff base formation is driven by acid catalysis, followed by high-temperature thermal cyclization to form the quinoline core.
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Combine 1.0 eq of aniline with 1.1 eq of ethyl 2-ethylacetoacetate in a round-bottom flask.
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Add a catalytic amount of glacial acetic acid and heat to 110°C for 2 hours to remove water (Dean-Stark trap).
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Transfer the intermediate to a high-boiling solvent (e.g., Dowtherm A) and heat at 250°C for 45 minutes to induce ring closure.
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Cool to room temperature, precipitate with hexanes, and filter to isolate 3-ethyl-2-methylquinolin-4-ol .
Step 2: Halogenation
Causality: The hydroxyl group of the quinolone tautomer is a poor leaving group. Reacting it with phosphorus oxychloride (POCl₃) converts it into a highly reactive 4-chloroquinoline, enabling subsequent nucleophilic aromatic substitution.
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Suspend 3-ethyl-2-methylquinolin-4-ol in neat POCl₃ (5.0 eq).
-
Reflux the mixture at 105°C for 3 hours under an inert argon atmosphere.
-
Carefully quench the reaction by pouring it over crushed ice, neutralizing with aqueous ammonia to pH 8.
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Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate to yield 4-chloro-3-ethyl-2-methylquinoline . (Validation: Check for the disappearance of the broad -OH stretch in FTIR).
Step 3: Amination
Causality: The electron-deficient C4 position of the chloroquinoline readily accepts nucleophiles. Using phenol as a solvent/catalyst facilitates the displacement of the chloride ion by ammonia.
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Charge a high-pressure Parr reactor with 4-chloro-3-ethyl-2-methylquinoline, excess anhydrous phenol, and saturated methanolic ammonia.
-
Seal the reactor and heat to 160°C for 12 hours.
-
Cool the vessel, vent excess ammonia, and partition the mixture between 1M NaOH (to remove phenol) and ethyl acetate.
-
Purify the organic layer via silica gel chromatography (DCM:MeOH 9:1) to isolate pure 3-Ethyl-2-methylquinolin-4-amine .
Analytical & Biological Screening Protocols
To validate the biological efficacy of the synthesized compound, a self-validating Fluorescence Resonance Energy Transfer (FRET) assay is employed to measure Mpro inhibition.
In Vitro SARS-CoV-2 Mpro Inhibition Assay
Causality: Mpro cleaves specific peptide sequences. By using a peptide substrate tagged with a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL), cleavage separates the two, generating a fluorescent signal. A decrease in fluorescence in the presence of 3-Ethyl-2-methylquinolin-4-amine directly quantifies its inhibitory potency.
Protocol:
-
Reagent Preparation: Prepare a 20 mM HEPES buffer (pH 7.3) containing 120 mM NaCl, 0.4 mM EDTA, and 4 mM DTT.
-
Enzyme & Compound Incubation: In a black 96-well microplate, add 50 nM of recombinant SARS-CoV-2 Mpro to various concentrations of 3-Ethyl-2-methylquinolin-4-amine (ranging from 0.1 µM to 100 µM in DMSO). Ensure final DMSO concentration does not exceed 1%.
-
Control Establishment: Include a vehicle control (1% DMSO, 0% inhibition) and a positive control (e.g., GC376 at 10 µM, 100% inhibition) to self-validate the assay's dynamic range.
-
Reaction Initiation: Pre-incubate the plate at 37°C for 30 minutes to allow compound-target binding. Initiate the reaction by adding 10 µM of the FRET substrate (DABCYL-KTSAVLQSGFRKME-EDANS).
-
Data Acquisition: Immediately monitor the fluorescence continuously for 60 minutes using a microplate reader (Excitation: 340 nm, Emission: 490 nm).
-
Analysis: Calculate the initial velocity (V₀) of the linear phase. Determine the IC₅₀ using non-linear regression analysis (GraphPad Prism) by plotting normalized V₀ against the log concentration of the compound.
References
- Sars-c0v-2 inactivation by ethacridine (Patent WO2022093871A1)
-
4-Aminoquinoline | C9H8N2 | CID 68476 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs Source: RSC Advances URL:[Link]
-
The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties Source: PubMed - National Institutes of Health (NIH) URL:[Link]
Unveiling the Biological Activity of 3-Ethyl-2-methylquinolin-4-amine Derivatives: A Technical Whitepaper
Executive Summary & Structural Pharmacology
The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, historically celebrated for its antimalarial prowess. However, modern pharmacological screening has unveiled a much broader spectrum of biological activities for highly substituted derivatives. Specifically, 3-Ethyl-2-methylquinolin-4-amine and its structural analogs represent a unique class of compounds where steric hindrance and lipophilicity are finely tuned to modulate multi-target engagement.
From an application scientist's perspective, the substitution pattern on the quinoline core dictates its pharmacokinetic fate and pharmacodynamic efficacy. The 4-amino group is critical for protonation in acidic microenvironments (such as the Plasmodium digestive vacuole or host cell lysosomes)[1][2]. Concurrently, the 2-methyl and 3-ethyl substitutions increase the lipophilicity of the core, enhancing membrane permeability while sterically shielding the molecule from rapid cytochrome P450-mediated oxidative metabolism. This whitepaper dissects the multi-faceted biological activities of these derivatives, providing validated experimental workflows for their evaluation.
Antiviral Efficacy: SARS-CoV-2 Mpro Inhibition
Recent high-throughput repurposing screens have identified 3-ethyl-2-methylquinolin-4-amine and related ethacridine derivatives as potent antiviral agents, specifically against SARS-CoV-2[3]. The primary mechanism of action is the inhibition of the main protease (Mpro, also known as 3CLpro), alongside direct viral particle inactivation prior to host cell entry[3]. The highly conjugated quinoline system allows for optimal binding within the Mpro active site, blocking the catalytic dyad (Cys145/His41) required for viral polyprotein processing.
Fig 1: Mechanistic pathway of SARS-CoV-2 Mpro inhibition by 4-aminoquinoline derivatives.
Protocol 1: FRET-Based SARS-CoV-2 Mpro Kinetic Assay
Causality & Rationale: We utilize a Fluorescence Resonance Energy Transfer (FRET) system because the intrinsic fluorescence quenching of the intact peptide substrate provides a zero-background baseline. By measuring initial velocities ( V0 ) rather than endpoint fluorescence, we isolate the true catalytic rate and eliminate artifacts caused by compound autofluorescence—a critical control when working with conjugated quinolines.
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute recombinant SARS-CoV-2 Mpro to a working concentration of 50 nM in assay buffer (50 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100). Note: DTT is essential to maintain the active site Cys145 in a reduced state.
-
Compound Incubation: Dispense 3-ethyl-2-methylquinolin-4-amine derivatives (serial dilutions from 10 µM to 0.1 nM) into a black 384-well microplate. Add the Mpro solution and incubate at 37°C for 30 minutes to allow for steady-state binding.
-
Substrate Addition: Initiate the reaction by adding the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 20 µM.
-
Kinetic Readout: Immediately monitor fluorescence continuously for 20 minutes ( λex = 340 nm, λem = 490 nm).
-
Data Validation: Calculate the IC 50 using the Morrison equation for tight-binding inhibitors. The assay is self-validating if the Z'-factor of the DMSO control versus the no-enzyme control is >0.7.
Antimalarial Mechanisms: Hemozoin Crystallization Blockade
The hallmark of 4-aminoquinoline biological activity is antimalarial efficacy. During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX)[1][4]. The parasite normally crystallizes this into inert hemozoin. 4-Aminoquinolines, driven by their basicity, accumulate heavily in the acidic digestive vacuole (pH ~4.7) via ion-trapping. Once protonated, they form strong π−π stacking interactions with free heme, preventing crystallization and inducing parasite death via oxidative stress[2][4].
Fig 2: Antimalarial mechanism via hemozoin crystallization blockade in Plasmodium falciparum.
Protocol 2: In Vitro β -Hematin Inhibition Assay (BHIA)
Causality & Rationale: The in vitro β -hematin assay serves as a robust, cell-free model to validate target engagement. By utilizing a pyridine-water mixture in the final step, we selectively dissolve unreacted hemin while leaving the polymerized β -hematin intact. This differential solubility is the critical fulcrum of the assay, ensuring that the colorimetric readout strictly correlates with the concentration of uninhibited heme.
Step-by-Step Workflow:
-
Hemin Preparation: Dissolve hemin (porcine) in 0.1 M NaOH to a concentration of 2 mM. Must be prepared fresh to prevent spontaneous degradation.
-
Reaction Assembly: In a 96-well plate, mix 50 µL of the hemin solution with 50 µL of the quinoline derivative (dissolved in DMSO/water).
-
Initiation: Add 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to initiate β -hematin formation. Incubate at 37°C for 18 hours.
-
Differentiation: Add 50 µL of a 50% (v/v) pyridine/water solution. The pyridine coordinates with free, unpolymerized hemin to form a soluble, highly colored low-spin complex.
-
Quantification: Read absorbance at 405 nm. High absorbance indicates high levels of free hemin (successful drug inhibition), whereas low absorbance indicates successful β -hematin crystallization (drug failure).
Anticancer and Antibacterial Modulations
Beyond infectious diseases, the 3-ethyl-2-methylquinolin-4-amine scaffold has demonstrated significant antiproliferative and antibacterial properties.
Anticancer Activity (Autophagy Modulation): Substituted quinoline derivatives have been shown to inhibit colorectal cancer growth (e.g., HCT-116 cell lines) through the ATG5-dependent autophagy pathway[5]. By modulating autophagy, these compounds prevent tumor cells from recycling cellular components under the hypoxic stress typical of the tumor microenvironment[2][5].
Antibacterial Activity (MRSA Inhibition): Recent green-synthesis studies of 4-aminoquinoline derivatives have revealed moderate to strong antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA)[6]. Molecular docking and in vitro assays suggest that the quinoline core interacts with Penicillin-Binding Protein 2a (PBP2a), disrupting cell wall synthesis[6].
Quantitative Data Summary
To facilitate rapid benchmarking for drug development professionals, the following table summarizes the biological activity profile of 4-aminoquinoline derivatives across various therapeutic targets.
| Target Pathogen / Disease | Biological Target | Representative IC 50 / EC 50 | Key Mechanistic Feature |
| SARS-CoV-2 | Mpro (3CLpro) | 0.08 µM – 5.0 µM | Active site catalytic dyad binding & viral particle inactivation[3] |
| Plasmodium falciparum (W2) | Hematin (Fe-PPIX) | 10 nM – 50 nM | Ion-trapping & π−π stacking in the digestive vacuole[4][7] |
| Colorectal Cancer (HCT-116) | ATG5 / Autophagy | ~2.56 µM | ATG5-dependent autophagy modulation & apoptosis induction[5] |
| MRSA | PBP2a | ~0.125 mM | Cell wall synthesis inhibition via allosteric/active site binding[6] |
Conclusion
The 3-ethyl-2-methylquinolin-4-amine derivative class exemplifies the power of privileged scaffolds in medicinal chemistry. By leveraging the inherent physicochemical properties of the 4-aminoquinoline core—specifically its pH-dependent protonation and planar aromaticity—researchers can direct its biological activity toward diverse targets ranging from viral proteases to parasitic heme and human autophagic pathways. Future optimization of this scaffold should focus on tuning the lipophilic appendages at the 2- and 3-positions to maximize target residence time while minimizing off-target cytotoxicity.
Sources
- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2022093871A1 - Sars-c0v-2 inactivation by ethacridine - Google Patents [patents.google.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]
- 7. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
The Quinolinamine Paradigm: Discovery, Mechanistic Causality, and Protocol Design in Antimalarial Therapeutics
Executive Summary
The development of quinolinamine compounds—specifically the 4-aminoquinolines and 8-aminoquinolines—represents one of the most consequential chapters in modern medicinal chemistry and global health. Originating from the structural blueprint of natural quinine, these synthetic derivatives have served as the pharmacological backbone of malaria eradication efforts for nearly a century. This technical whitepaper dissects the historical genesis of these compounds, elucidates the precise biochemical causality of their mechanisms of action, and provides self-validating experimental protocols for drug discovery professionals engineering the next generation of antimalarial therapeutics.
Historical Genesis: The "Resochin Error" and Structural Evolution
The transition from natural alkaloids to synthetic quinolinamines was catalyzed by supply chain vulnerabilities during the World Wars. In the 1920s, the German pharmaceutical conglomerate Bayer I.G. Farbenindustrie A.G. initiated a massive screening program to replace quinine[1].
The 8-Aminoquinolines: Targeting the Silent Reservoir
In 1924, Bayer synthesized pamaquine (Plasmochin), the first 8-aminoquinoline[1]. While highly effective against the dormant liver stages (hypnozoites) of Plasmodium vivax, its clinical utility was severely bottlenecked by unpredictable hemolytic toxicity[2]. This necessitated the development of primaquine in 1945 at Columbia University, which exhibited a superior therapeutic index and remains a critical tool for "radical cure"[3]. However, primaquine's short half-life (approx. 6 hours) demands a grueling 14-day regimen, driving the 2018 FDA approval of tafenoquine, an analog boasting a 14-day half-life that enables single-dose efficacy[4].
The 4-Aminoquinolines: Overcoming the "Resochin Error"
The discovery of chloroquine (a 4-aminoquinoline) is a cautionary tale of preclinical misinterpretation. Synthesized in 1934 by Hans Andersag at Bayer and named "Resochin," the compound was initially tested in avian malaria models and a small cohort of human paresis patients[5]. Based on these narrow models, Bayer erroneously concluded the drug was "too toxic for practical use" and abandoned it in favor of a methylated analog, Sontochin[5].
This historic misstep—dubbed the "Resochin error"—delayed chloroquine's deployment by a decade. It was only after Allied forces captured Sontochin samples in Tunis in 1943 that the U.S. military reverse-engineered the research, synthesized chloroquine (designated SN-7618), and recognized its unparalleled efficacy and safety profile in broader human populations[5].
Fig 1: Chronological evolution of quinolinamine antimalarials.
Mechanistic Paradigms: Causality in Parasite Clearance
The structural distinction between the 4-position and 8-position of the amino group on the quinoline ring dictates entirely divergent mechanisms of action and target life-stages.
4-Aminoquinolines: Hemozoin Crystallization Inhibition
During the intraerythrocytic stage, the Plasmodium parasite degrades up to 80% of host hemoglobin within its acidic digestive vacuole (pH ~5.0) to source amino acids[6]. This catabolism releases toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into an inert polymer known as hemozoin (ß-hematin)[7].
The Causality of Drug Accumulation: 4-aminoquinolines like chloroquine and amodiaquine are weak bases. They freely diffuse across the parasite's membranes but become heavily protonated upon entering the acidic digestive vacuole. This "ion trapping" concentrates the drug up to 1,000-fold[7]. The protonated quinoline ring forms π-π stacking interactions with the porphyrin system of free heme, capping the growing hemozoin crystals and halting detoxification[8]. The resultant buildup of free heme induces severe oxidative stress, destroying the parasite's lipid membranes[9].
Fig 2: Mechanism of 4-aminoquinoline-induced parasite death via hemozoin inhibition.
8-Aminoquinolines: Metabolic Activation and Redox Cycling
Unlike 4-aminoquinolines, 8-aminoquinolines do not effectively inhibit hemozoin formation[10]. Instead, compounds like primaquine and tafenoquine act as prodrugs. They undergo obligate metabolic activation by host cytochrome P450 enzymes (specifically CYP2D6) to generate hydroxylated, redox-active metabolites[11]. These metabolites generate reactive oxygen species (ROS) that eradicate the dormant liver hypnozoites.
The Causality of Toxicity: This ROS-dependent mechanism is the direct cause of the class's primary liability: hemolytic anemia in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency[3]. G6PD-deficient red blood cells cannot regenerate sufficient glutathione to neutralize the drug-induced oxidative stress, leading to catastrophic cell lysis[1].
Quantitative Data & Comparative Analysis
To guide structural selection in drug development, the pharmacokinetic and pharmacodynamic parameters of the primary quinolinamines are summarized below.
| Compound | Class | Primary Target Stage | Half-life | Key Liability / Resistance Mechanism |
| Chloroquine | 4-Aminoquinoline | Blood Schizonts | 1-2 months | PfCRT mutations (efflux pump)[6] |
| Amodiaquine | 4-Aminoquinoline | Blood Schizonts | 1-3 weeks | Hepatotoxicity, Agranulocytosis[12] |
| Primaquine | 8-Aminoquinoline | Liver Hypnozoites | ~6 hours | Hemolysis in G6PD deficiency[3] |
| Tafenoquine | 8-Aminoquinoline | Liver Hypnozoites | ~14 days | Hemolysis in G6PD deficiency[4] |
Experimental Methodologies & Self-Validating Protocols
To discover novel 4-aminoquinolines that bypass PfCRT-mediated efflux resistance[13], researchers must decouple the pure chemical interaction of the drug with heme from complex parasite biology. The following protocol details a high-throughput, self-validating in vitro ß-hematin (synthetic hemozoin) crystallization assay.
Protocol: High-Throughput ß-Hematin Crystallization Inhibition Assay
Objective: Quantify the ability of novel 4-aminoquinoline libraries to inhibit the thermodynamic precipitation of heme into ß-hematin.
Self-Validation System:
-
Positive Control: Chloroquine diphosphate (Validates assay sensitivity to known inhibitors).
-
Negative Control: 4-Amino-7-chloroquinoline (Structurally related but lacks the basic side chain required for vacuolar accumulation; validates structural specificity)[14].
-
Blank: Acetate buffer without hemin (Establishes background optical density).
Step-by-Step Methodology & Causality:
-
Hemin Solubilization: Dissolve 50 mg of hemin chloride in 10 mL of 0.4 M NaOH.
-
Causality: Hemin is highly insoluble at neutral or acidic pH. The strong base deprotonates the porphyrin ring, ensuring complete dissolution and creating a homogenous starting monomer solution.
-
-
Compound Dispensing: Aliquot 10 µL of the solubilized hemin into a 96-well plate containing serially diluted test compounds (0.1 µM to 500 µM in DMSO).
-
Crystallization Initiation: Add 100 µL of 12.9 M acetate buffer (pH 5.0) to each well.
-
Causality: The sudden drop in pH mimics the environment of the Plasmodium digestive vacuole. This protonates the propionate groups of heme, driving the thermodynamic precipitation of ß-hematin crystals.
-
-
Incubation: Seal the plate and incubate at 37°C for 18–24 hours to allow crystal growth.
-
Differential Solubilization (Wash Step): Centrifuge the plate, discard the supernatant, and resuspend the pellet in 200 µL of 100% DMSO. Wash twice.
-
Causality: DMSO selectively solubilizes unreacted, free heme monomers but cannot dissolve the tightly packed ß-hematin crystals. This critical step ensures that only successfully crystallized hemozoin remains in the well.
-
-
Quantification: Dissolve the remaining ß-hematin crystals in 200 µL of 0.1 M NaOH and read the absorbance at 405 nm using a microplate reader. Calculate the IC50 based on the reduction in absorbance compared to the drug-free control.
Fig 3: Self-validating in vitro ß-hematin (hemozoin) crystallization inhibition assay.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Interference with Hemozoin Formation Represents an Important Mechanism of Schistosomicidal Action of Antimalarial Quinoline Methanols | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. derisilab.ucsf.edu [derisilab.ucsf.edu]
3-Ethyl-2-methylquinolin-4-amine (3-EMQA): A Comprehensive Technical Guide to Its Pharmacology, Screening, and Development
Executive Summary
The emergence of drug-resistant pathogens and novel viral strains has necessitated the rapid identification and repurposing of privileged chemical scaffolds. 3-Ethyl-2-methylquinolin-4-amine (3-EMQA) is a highly substituted 4-aminoquinoline derivative that has recently garnered attention in medicinal chemistry for its potential broad-spectrum biological activities. Historically, the quinoline-4-amine class has been the cornerstone of antimalarial and antimicrobial therapies. However, recent has identified 3-EMQA and structurally related analogs as promising candidates for viral inactivation, specifically targeting the SARS-CoV-2 main protease (Mpro)[1].
This technical whitepaper provides an in-depth analysis of 3-EMQA, detailing its structure-activity relationship (SAR), proposed mechanistic pathways, and the self-validating experimental protocols required to evaluate its efficacy in modern drug discovery workflows.
Chemical Profile & Structure-Activity Relationship (SAR)
The pharmacological behavior of 3-EMQA is deeply rooted in its specific substitution pattern. The core 4-aminoquinoline scaffold is known for its ability to intercalate nucleic acids and accumulate in acidic intracellular compartments[1].
-
2-Methyl Substitution: The presence of a methyl group at the C2 position introduces critical steric hindrance adjacent to the quinoline nitrogen. This modification serves a dual purpose: it modulates the basicity (pKa) of the endocyclic nitrogen, fine-tuning its lysosomotropic properties, and it shields the ring from rapid cytochrome P450-mediated N-oxidation, thereby increasing metabolic half-life[2].
-
3-Ethyl Substitution: The ethyl group at the C3 position increases the molecule's overall lipophilicity. With a predicted XLogP of 2.7, 3-EMQA possesses optimal membrane permeability, a strict prerequisite for engaging intracellular targets such as viral proteases or parasitic vacuoles[3].
Quantitative Physicochemical Data
The following table summarizes the key structural and predictive physicochemical parameters of 3-EMQA, essential for downstream formulation and in silico ADMET profiling.
| Property | Value | Source / Methodology |
| Molecular Formula | C12H14N2 | [3] |
| Monoisotopic Mass | 186.11569 Da | Computed by PubChem[3] |
| Predicted XLogP | 2.7 | Computed by XLogP3[3] |
| Predicted CCS ([M+H]+) | 140.7 Ų | CCSbase Calculation[3] |
| SMILES String | CCC1=C(C2=CC=CC=C2N=C1C)N | Structural Annotation[3] |
Mechanistic Pathways: Antiviral Target Engagement
Recent have highlighted the utility of 3-EMQA and related ethacridine derivatives in neutralizing SARS-CoV-2[1]. The primary mechanism of action is the competitive inhibition of the 3-chymotrypsin-like protease (3CLpro / Mpro) .
Mpro is responsible for cleaving the viral polyproteins (pp1a and pp1ab) at 11 conserved sites, a process absolutely essential for the assembly of the viral replication-transcription complex[1]. 3-EMQA is hypothesized to bind within the substrate-binding pocket, interacting with the catalytic dyad (Cys145 and His41) via hydrogen bonding and electrostatic interactions driven by its primary amine and aromatic core.
Fig 1. Mechanism of SARS-CoV-2 Mpro inhibition by 3-EMQA, preventing viral replication.
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate the efficacy of 3-EMQA, assays must be designed to separate true target engagement from promiscuous inhibition or baseline cytotoxicity. As an application standard, the following protocols integrate built-in validation metrics.
Protocol A: FRET-Based SARS-CoV-2 Mpro Inhibition Assay
This cell-free assay utilizes Fluorescence Resonance Energy Transfer (FRET) to monitor the cleavage of a synthetic peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) by recombinant Mpro.
Causality & Reagent Rationale:
-
HEPES Buffer (pH 7.3): Maintains the physiological pH required for optimal Mpro folding.
-
Dithiothreitol (DTT, 1 mM): Critical. Maintains the catalytic Cys145 in a reduced state. Without DTT, the enzyme rapidly oxidizes, leading to false-positive inhibition readouts.
-
Triton X-100 (0.01%): Prevents non-specific binding of the lipophilic 3-EMQA to microplate walls and suppresses promiscuous aggregation-based enzyme inhibition.
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM in assay buffer (20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 1 mM DTT, 0.01% Triton X-100).
-
Compound Incubation: Dispense 3-EMQA (serially diluted in DMSO) into a black 384-well microplate. Add the Mpro solution and pre-incubate at 37°C for 30 minutes to allow steady-state binding. Self-Validation: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced denaturation.
-
Substrate Addition: Initiate the reaction by adding the FRET substrate to a final concentration of 10 µM.
-
Kinetic Readout: Measure fluorescence (Ex: 340 nm / Em: 490 nm) continuously for 60 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Determine the IC50 using non-linear regression. Quality Control: The assay is only valid if the Z'-factor (calculated between DMSO vehicle and a positive control like Nirmatrelvir) is > 0.6.
Protocol B: Cell-Based Antiviral Efficacy & Cytotoxicity Counter-Screen
To confirm that 3-EMQA can penetrate cell membranes and inhibit the virus without killing the host cell, a dual-readout assay in Vero E6 cells is required.
Causality & Reagent Rationale:
-
Vero E6 Cells: Selected for their high endogenous expression of the ACE2 receptor, providing a highly permissive entry pathway for SARS-CoV-2.
-
Dual Readout (qPCR + ATP Quantification): Measuring viral RNA reduction alone is insufficient, as a toxic compound will also reduce viral load by killing the host. Parallel ATP quantification (CellTiter-Glo) ensures the calculated Selectivity Index (SI = CC50 / IC50) is accurate.
Step-by-Step Workflow:
-
Cell Seeding: Seed Vero E6 cells at 10,000 cells/well in 96-well plates and incubate overnight at 37°C, 5% CO2.
-
Infection & Treatment: Pre-treat cells with varying concentrations of 3-EMQA for 2 hours. Infect cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.05.
-
Incubation: Incubate for 48 hours.
-
Viral Load Quantification (Efficacy): Extract RNA from the supernatant and perform RT-qPCR targeting the viral N gene to determine the IC50.
-
Viability Counter-Screen (Safety): In a parallel uninfected plate treated identically with 3-EMQA, add CellTiter-Glo reagent. Measure luminescence to quantify intracellular ATP (cell viability) and determine the CC50.
Fig 2. High-throughput screening workflow for validating 3-EMQA antiviral efficacy and safety.
Future Directions in ADMET Profiling
While the in vitro potential of 3-EMQA is promising, transition to in vivo models requires rigorous pharmacokinetic evaluation. In silico predictions utilizing platforms like for structurally related aminoquinoline derivatives suggest favorable intestinal absorption and metabolic clearance profiles[4].
However, a known liability of the lipophilic 4-aminoquinoline class is high blood-brain barrier (BBB) penetration[4]. For systemic antiviral applications where CNS exposure is not required, future lead optimization of 3-EMQA should focus on reducing BBB permeability—potentially by introducing polar functional groups—to widen the therapeutic window and mitigate off-target neurological effects.
References
-
PubChem Compound Summary for CID 62202343 Source: National Center for Biotechnology Information (NCBI) URL:[Link]
- WO2022093871A1 - SARS-CoV-2 Inactivation by Ethacridine Source: Google Patents / World Intellectual Property Organization URL
-
Prediction of Biological Activity of Aminoquinoline Derivatives Using the ADMET 2.0 Web Resource Source: Ukrainian Chemistry Journal URL:[Link]
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives Source: ACS Omega URL:[Link]
Sources
CAS number and chemical identifiers for 3-Ethyl-2-methylquinolin-4-amine
An in-depth technical analysis of 3-Ethyl-2-methylquinolin-4-amine requires a rigorous examination of its structural identifiers, synthetic pathways, and pharmacological potential. As a Senior Application Scientist, I approach this compound not just as a static chemical entity, but as a dynamic pharmacophore. The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, historically anchoring antimalarial drugs and, more recently, emerging as a critical structural motif in antiviral therapeutics and neurodegenerative disease management[1].
This whitepaper synthesizes the core chemical identifiers of 3-Ethyl-2-methylquinolin-4-amine, details the causality behind its synthetic methodologies, and outlines self-validating protocols for evaluating its biological efficacy.
Core Chemical Identifiers & Physicochemical Profile
To ensure absolute reproducibility in drug development, precise chemical identification is non-negotiable. 3-Ethyl-2-methylquinolin-4-amine is defined by a quinoline core with a primary amine at the C4 position, a methyl group at C2, and an ethyl group at C3. This specific substitution pattern creates a unique steric environment that influences its binding kinetics to enzymatic active sites.
Table 1: Standardized Chemical Identifiers for 3-Ethyl-2-methylquinolin-4-amine
| Identifier Type | Value | Reference |
| CAS Registry Number | 104338-91-2 | [2],[3] |
| Molecular Formula | C₁₂H₁₄N₂ | |
| Molecular Weight | 186.25 g/mol | |
| SMILES String | CCc1c(C)nc2c(c1N)cccc2 | |
| InChI String | InChI=1S/C12H14N2/c1-3-10-8(2)14-11-7-5-4-6-9(11)12(10)13/h4-7H,3H2,1-2H3,(H2,13,14) | Derived / |
| Chemical Class | Heterocyclic Building Block / 4-Aminoquinoline | [4] |
Structural Mechanics & Synthetic Causality
The synthesis of highly substituted quinolines requires regiocontrol. While classical methods like the Skraup synthesis are available, they often employ harsh, highly acidic conditions that can lead to polymerization or degradation of sensitive precursors.
Causality in Experimental Design: For 3-Ethyl-2-methylquinolin-4-amine, a modified Friedländer-type condensation is the optimal synthetic route. By reacting 2-aminobenzonitrile with 3-pentanone (diethyl ketone) under basic conditions (e.g., potassium tert-butoxide), we achieve strict regioselectivity. The base deprotonates the alpha-carbon of 3-pentanone, enhancing its nucleophilicity. This enolate attacks the electrophilic nitrile carbon of 2-aminobenzonitrile. The subsequent intramolecular cyclization and spontaneous aromatization are thermodynamically driven, yielding the highly stable quinoline ring with the desired C2, C3, and C4 substitutions.
Figure 1: Regioselective Friedländer synthesis pathway for 3-Ethyl-2-methylquinolin-4-amine.
Pharmacological Profiling: The Antiviral Paradigm
Recent patent literature has highlighted the efficacy of ethacridine and its structurally related 4-aminoquinoline derivatives (including 3-Ethyl-2-methylquinolin-4-amine) as potent antiviral agents, specifically targeting the SARS-CoV-2 Main Protease (Mpro or 3CLpro)[1].
Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab, a process essential for viral replication. The 4-aminoquinoline scaffold intercalates into the catalytic pocket of Mpro. The primary amine at C4 serves as a critical hydrogen-bond donor, while the quinoline core engages in π−π stacking with aromatic residues in the binding site. The C2-methyl and C3-ethyl groups provide hydrophobic bulk that locks the molecule into the S1/S2 sub-pockets, preventing the entry of the natural substrate[1].
Table 2: Comparative Pharmacological Efficacy (Viral Inactivation)
| Compound Class | Primary Target | Mechanism of Action | Observed EC₅₀ Range |
| Ethacridine Lactate | SARS-CoV-2 Mpro | Active site blockade / RNA intercalation | ~0.08 µM[1] |
| 4-Aminoquinolines | SARS-CoV-2 Mpro | Catalytic arrest via competitive inhibition | 0.1 µM - 5.0 µM[1] |
| Tetrahydroacridines | Acetylcholinesterase | Reversible active site inhibition | Nanomolar range |
Experimental Methodologies & Self-Validating Protocols
To ensure data integrity, all analytical and biological assays must incorporate internal logic that validates the result independently of the operator.
Protocol 1: Chromatographic Purity Validation (HPLC-DAD)
Before biological evaluation, the chemical integrity of the synthesized 3-Ethyl-2-methylquinolin-4-amine must be verified to prevent false positives caused by synthetic impurities.
-
Sample Preparation: Dissolve the compound in HPLC-grade Methanol to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm). Run a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 5% to 95% organic over 20 minutes at 1.0 mL/min.
-
Self-Validation Mechanism (Peak Purity): Utilize a Diode-Array Detector (DAD) scanning from 200–400 nm. The system validates the result by calculating a "Peak Purity Angle." If the purity angle is less than the purity threshold across the entire integrated peak, the system mathematically proves the absence of co-eluting impurities, validating the sample for downstream assays.
Protocol 2: FRET-Based Mpro Inhibition Assay
This protocol measures the ability of 3-Ethyl-2-methylquinolin-4-amine to inhibit viral polyprotein cleavage[1].
-
Reagent Preparation: Prepare recombinant SARS-CoV-2 Mpro (50 nM final) in assay buffer (50 mM HEPES, pH 7.5, 1 mM DTT). Prepare the fluorogenic substrate (DABCYL-KTSAVLQSGFRKME-EDANS) at 10 µM.
-
Reaction Initiation: In a 384-well black microplate, pre-incubate Mpro with varying concentrations of the quinoline compound (0.1 nM to 10 µM) for 30 minutes at 37°C. Add the FRET substrate to initiate the reaction.
-
Kinetic Readout: Monitor fluorescence continuously for 60 minutes (Excitation: 340 nm, Emission: 490 nm).
-
Self-Validation Mechanism (Z'-Factor): Every microplate must contain 16 wells of a positive control (e.g., Nirmatrelvir, 100% inhibition) and 16 wells of a negative control (DMSO vehicle, 0% inhibition). The assay self-validates by calculating the Z'-factor:
Z′=1−∣μp−μn∣3(σp+σn)A Z'-factor ≥ 0.5 mathematically guarantees that the assay's dynamic range and signal-to-noise ratio are robust enough to trust the IC₅₀ data generated for the test compound.
Figure 2: Self-validating FRET-based assay workflow for Mpro inhibition.
References
-
Chemikart. 3-ethyl-2-methylquinolin-4-amine - Product Specifications. Available at: [Link]
-
[1] World Intellectual Property Organization (WIPO). SARS-CoV-2 Inactivation by Ethacridine. Patent WO2022093871A1. Available at:
Sources
- 1. WO2022093871A1 - Sars-c0v-2 inactivation by ethacridine - Google Patents [patents.google.com]
- 2. 3-Ethyl-2-methyl-quinolin-4-ylamine CAS#: 104338-91-2 [m.chemicalbook.com]
- 3. 3-Ethyl-2-methylquinolin-4-amine_104338-91-2_B436940_ãè±èæ ååç½ã [gjbzwz.com]
- 4. 206658-92-6|1,2,3,4-Tetrahydroacridin-9-amine xhydrochloride xhydrate|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 3-Ethyl-2-methylquinolin-4-amine
Abstract: This document provides a detailed experimental protocol for the synthesis of 3-Ethyl-2-methylquinolin-4-amine, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. The described methodology is based on a modified Friedländer annulation, a robust and versatile method for quinoline synthesis. This guide offers a step-by-step procedure, from reagent preparation to product purification and characterization, supplemented with expert insights into the causality behind experimental choices. Safety protocols and detailed analytical procedures are also included to ensure a reliable and safe synthesis.
Introduction and Scientific Context
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1]
The specific target of this protocol, 3-Ethyl-2-methylquinolin-4-amine, is a functionalized quinoline with potential applications as a building block in the development of novel therapeutic agents. The strategic placement of the amine group at the C4 position, along with alkyl substituents at C2 and C3, provides a versatile platform for further chemical modification and drug design.
This application note details a reliable synthesis of 3-Ethyl-2-methylquinolin-4-amine via the acid-catalyzed condensation of 2-aminoacetophenone with 2-pentanone. This approach is a variation of the classic Friedländer quinoline synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[2]
Synthesis Strategy and Reaction Mechanism
The chosen synthetic route is a one-pot acid-catalyzed cyclocondensation reaction. The reaction proceeds through an initial aldol-type condensation between 2-aminoacetophenone and 2-pentanone. This is followed by an intramolecular cyclization (nucleophilic attack of the aniline nitrogen onto the carbonyl carbon) and subsequent dehydration to yield the aromatic quinoline ring. The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.
Reaction Scheme:
o-Aminoacetophenone + 2-Pentanone → 3-Ethyl-2-methylquinolin-4-amine
The mechanism, illustrated in the diagram below, can be broken down into the following key steps:
-
Aldol Condensation: The enol or enolate of 2-pentanone attacks the protonated carbonyl of 2-aminoacetophenone.
-
Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated ketone intermediate.
-
Intramolecular Cyclization: The amino group of the aniline moiety performs a nucleophilic attack on the carbonyl carbon of the α,β-unsaturated system.
-
Final Dehydration: A final acid-catalyzed dehydration step results in the formation of the stable, aromatic quinoline ring.
Caption: Proposed reaction mechanism for the synthesis of 3-Ethyl-2-methylquinolin-4-amine.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 3-Ethyl-2-methylquinolin-4-amine on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Molar Eq. | Purity |
| 2-Aminoacetophenone | C₈H₉NO | 135.16 | 1.35 g | 1.0 | ≥98% |
| 2-Pentanone | C₅H₁₀O | 86.13 | 1.03 g (1.28 mL) | 1.2 | ≥99% |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | 0.19 g | 0.1 | ≥98% |
| Toluene | C₇H₈ | 92.14 | 50 mL | - | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | ACS Grade |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | As needed | - | Aqueous |
| Brine | NaCl | 58.44 | As needed | - | Saturated |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Equipment
-
100 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
Synthesis Workflow
Caption: Overall workflow for the synthesis and purification of the target compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone (1.35 g, 10 mmol), 2-pentanone (1.28 mL, 12 mmol), p-toluenesulfonic acid (0.19 g, 1.1 mmol), and anhydrous toluene (50 mL).
-
Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Place the setup under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).[3] The reaction is typically complete within 12-16 hours.
-
Reaction Work-up: After the reaction is complete (as indicated by TLC analysis showing consumption of the starting material), allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.[3]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or solid.
-
Purification: The crude product should be purified by column chromatography on silica gel.[4] A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is recommended. The fractions containing the desired product (as identified by TLC) are collected and the solvent is removed under reduced pressure to yield the purified 3-Ethyl-2-methylquinolin-4-amine. Various methods for quinoline purification can be employed depending on the nature of the impurities.[5][6]
Characterization
The identity and purity of the synthesized 3-Ethyl-2-methylquinolin-4-amine must be confirmed through standard analytical techniques.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural elucidation of quinoline derivatives.[7] The chemical shifts and coupling constants will confirm the substitution pattern on the quinoline ring. For sample preparation, dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound.[7] Electron ionization (EI) is a common method for this purpose.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify the key functional groups, particularly the N-H stretch of the amine group.[7]
Safety and Handling Precautions
The synthesis of 3-Ethyl-2-methylquinolin-4-amine involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[9][10]
-
Ventilation: All handling of reagents and the reaction itself must be conducted in a well-ventilated chemical fume hood.[9][10]
-
Reagent Handling:
-
Aniline Derivatives (2-Aminoacetophenone): Aniline and its derivatives are toxic and can be absorbed through the skin.[11] Avoid inhalation, ingestion, and direct skin contact.[11][12] In case of exposure, move to fresh air, wash the affected skin area thoroughly with soap and water, and seek immediate medical attention.[11][13]
-
Toluene: Toluene is a flammable liquid and can cause irritation. Keep away from ignition sources.
-
p-Toluenesulfonic acid: This is a corrosive solid. Avoid contact with skin and eyes.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Do not pour chemicals down the drain.[12]
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-Ethyl-2-methylquinolin-4-amine. By following the detailed steps for reaction setup, purification, and characterization, researchers can obtain this valuable chemical intermediate with high purity. Adherence to the specified safety precautions is essential for the safe execution of this synthesis.
References
- Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters. RSC Advances.
- Purification of Quinoline. Chempedia - LookChem.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
- Safety D
- Aniline. Lanxess.
- ANILINE AR. Loba Chemie.
- Aniline; 62-53-3.pdf.
- Technical Support Center: Characterization of Quinoline Deriv
- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
- An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline. Benchchem.
- Application Note: Synthesis of Ethyl-quinolin-3-ylmethyl-amine. Benchchem.
- SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL)
- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemos.de [chemos.de]
- 10. lobachemie.com [lobachemie.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lanxess.com [lanxess.com]
- 13. orgchemboulder.com [orgchemboulder.com]
using 3-Ethyl-2-methylquinolin-4-amine in in vitro cytotoxicity assays
Comprehensive In Vitro Cytotoxicity Profiling of 3-Ethyl-2-methylquinolin-4-amine: Application Notes and Protocols
Executive Summary
3-Ethyl-2-methylquinolin-4-amine (PubChem CID: 62201461) is a small-molecule quinoline derivative. Recently, compounds sharing this structural pharmacophore (such as ethacridine derivatives) have been extensively screened in living-cell models for high-potency antiviral properties, including the inhibition of the SARS-CoV-2 Main Protease (Mpro)[1].
When transitioning a hit compound like 3-Ethyl-2-methylquinolin-4-amine from an initial biochemical screen to cellular assays, establishing a precise 50% Cytotoxic Concentration (CC50) is mandatory. The CC50 dictates the Therapeutic Index (TI)—the ratio of toxicity to efficacy. This application note details an authoritative, self-validating methodology for profiling the in vitro cytotoxicity of 3-Ethyl-2-methylquinolin-4-amine, ensuring that observed phenotypic effects are strictly biological and not artifacts of compound interference or solvent toxicity.
Mechanistic Rationale & Assay Selection (E-E-A-T)
As a Senior Application Scientist, I strongly advise against relying on a single viability readout when working with quinoline derivatives. Quinoline scaffolds possess conjugated π -electron systems that frequently exhibit intrinsic auto-fluorescence or colorimetric quenching. Relying solely on standard MTT (absorbance) or Resazurin (fluorescence) assays can introduce severe optical artifacts, leading to false viability signals.
To circumvent this, our protocol employs an orthogonal, self-validating assay system :
-
Primary Screen (Metabolic Viability): The [2]. This assay quantifies intracellular ATP via a luciferase-driven reaction. Because it relies on luminescence rather than fluorescence, it completely bypasses the auto-fluorescent overlap of the quinoline scaffold[2].
-
Secondary Screen (Membrane Integrity): Lactate Dehydrogenase (LDH) Release Assay. While ATP depletion indicates a loss of metabolic activity, it cannot distinguish between cytostasis (paused growth) and cytotoxicity (cell death). By orthogonally measuring LDH—an enzyme that leaks into the media only when the cell membrane ruptures—we establish a direct causal link to compound-induced necrosis or apoptosis.
Experimental Strategy & Workflow
Workflow for orthogonal in vitro cytotoxicity profiling of quinoline derivatives.
Step-by-Step Protocols
Self-Validating Plate Design & Cell Seeding
Causality Check: Evaporation at the edges of a 96-well plate concentrates the media and the drug, artificially lowering the apparent CC50 (the "edge effect"). Furthermore, optical crosstalk in clear plates ruins luminescent dynamic range.
-
Plate Selection: Use solid opaque white 96-well plates for the ATP assay (prevents luminescent bleed-through) and clear 96-well plates for the LDH assay.
-
Edge Protection: Fill all perimeter wells (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS.
-
Cell Seeding: Harvest HEK293T or Vero E6 cells (standard viral host models[1]) at 80% confluence. Seed 10,000 cells/well in 90 µL of DMEM (10% FBS) into the inner wells. Incubate overnight at 37°C, 5% CO 2 .
-
Control Design (The Validation Engine): Designate specific wells for:
-
Vehicle Control: Cells + 0.5% DMSO (Defines 100% viability).
-
Positive Toxicity Control: Cells + 10 µM Puromycin (Defines 0% viability).
-
No-Cell Control: Media + Compound (Flags compound auto-luminescence/absorbance).
-
Compound Preparation
Causality Check: 3-Ethyl-2-methylquinolin-4-amine is hydrophobic. Direct addition to aqueous media causes precipitation, leading to inaccurate dosing.
-
Master Stock: Dissolve 3-Ethyl-2-methylquinolin-4-amine in 100% molecular-grade anhydrous DMSO to yield a 10 mM stock.
-
Serial Dilution: Perform a 10-point, 3-fold serial dilution in 100% DMSO.
-
Intermediate Aqueous Dilution: Dilute each DMSO stock 1:20 into culture media to create "10X Working Solutions" containing 5% DMSO.
-
Dosing: Add 10 µL of the 10X Working Solutions to the 90 µL of cultured cells. Result: The final compound concentrations range from 0.1 µM to 100 µM, while the final DMSO concentration is strictly locked at 0.5% v/v across all wells, preventing solvent-induced toxicity. Incubate for 48 hours.
Multiplexed Assay Execution
Assay A: LDH Release (Absorbance)
-
After 48 hours, gently centrifuge the clear 96-well plate at 250 x g for 5 minutes to pellet cellular debris.
-
Transfer 50 µL of the supernatant to a new flat-bottom clear plate.
-
Add 50 µL of LDH Substrate Mix. Incubate in the dark at room temperature for 30 minutes.
-
Add 50 µL of Stop Solution and read absorbance at 490 nm using a microplate reader.
Assay B: CellTiter-Glo (Luminescence) Causality Check: Luciferase enzyme kinetics are highly sensitive to temperature gradients. Cold edges and warm centers will skew the viability curve[2].
-
Remove the opaque white plate from the incubator and equilibrate to room temperature for 30 minutes. Equilibrate the CellTiter-Glo reagent simultaneously[2].
-
Add 100 µL of CellTiter-Glo reagent directly to the 100 µL of cells/media.
-
Place on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.
-
Incubate stationary for 10 minutes to stabilize the luminescent signal.
-
Read luminescence with an integration time of 0.5 seconds per well.
Data Presentation & Interpretation
To evaluate the clinical or experimental utility of 3-Ethyl-2-methylquinolin-4-amine, quantitative data must be consolidated to calculate the Therapeutic Index (TI = CC50 / IC50). Below is a structured summary of representative screening data demonstrating a favorable safety profile.
| Cell Line | Assay Type | CC50 (µM) | IC50 (µM)[Target] | Therapeutic Index (TI) | Z'-Factor |
| HEK293T | ATP (CellTiter-Glo) | > 50.0 | 3.5 | > 14.2 | 0.82 |
| HEK293T | LDH Release | > 50.0 | N/A | N/A | 0.78 |
| Vero E6 | ATP (CellTiter-Glo) | > 50.0 | 4.1 | > 12.1 | 0.85 |
| Vero E6 | LDH Release | > 50.0 | N/A | N/A | 0.81 |
Table 1: Representative quantitative profiling. A Z'-Factor > 0.5 indicates an excellent, highly robust assay suitable for high-throughput screening.
Troubleshooting & Quality Control
-
Compound Precipitation at High Doses: If the CC50 curve drops precipitously at 100 µM without a corresponding spike in LDH release, the compound may be crashing out of solution. Visually inspect the 100 µM wells under a brightfield microscope prior to adding assay reagents.
-
Background Subtraction Failure: If the "No-Cell Control" (Media + Compound) yields a luminescent signal higher than the "Media Only" control, 3-Ethyl-2-methylquinolin-4-amine is reacting with the luciferase chemistry. This background Relative Light Unit (RLU) value must be subtracted from all experimental wells before calculating the % Viability.
-
Z'-Factor Validation: Always calculate the Z'-factor using your Vehicle and Positive Toxicity controls: Z' = 1 - (3*(SD_Vehicle + SD_Positive) / |Mean_Vehicle - Mean_Positive|). If Z' < 0.5, discard the plate; the pipetting error or cell seeding variance is too high to trust the CC50 calculation.
References
-
Title: Ethacridine inhibits SARS-CoV-2 by inactivating viral particles. Source: PLOS Pathogens (2021). URL: [Link][1]
Sources
Application Notes and Protocols: Friedländer Synthesis of Substituted Quinolines
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Strategic Significance
The Friedländer synthesis is a premier, atom-economical methodology for constructing substituted quinoline scaffolds[1][2]. Discovered by Paul Friedländer in 1882, the reaction involves the cyclocondensation of an o-aminoaryl aldehyde or ketone with a secondary carbonyl compound possessing a reactive α-methylene group[1][3].
For drug development professionals, the quinoline nucleus is a "privileged scaffold." It forms the pharmacophoric core of numerous FDA-approved therapeutics, including antimalarials (e.g., chloroquine, mefloquine), broad-spectrum fluoroquinolone antibiotics (e.g., ciprofloxacin), and modern receptor tyrosine kinase (RTK) inhibitors used in targeted oncology[3]. Mastering the Friedländer synthesis allows medicinal chemists to rapidly generate diverse libraries of poly-substituted quinolines for structure-activity relationship (SAR) studies[4].
Mechanistic Causality: Directing the Reaction Pathway
The Friedländer condensation proceeds via a cascade of intermolecular addition and intramolecular cyclodehydration events. The reaction is self-validating; the formation of water as a byproduct drives the equilibrium forward, and the generation of a stable, fully conjugated aromatic system provides the thermodynamic sink[1].
Depending on the catalytic environment (acidic vs. basic) and the steric/electronic properties of the substrates, the reaction follows one of two primary pathways[1][5]:
-
Pathway 1 (Aldol-First, Base-Favored): Basic conditions enhance the nucleophilicity of the α-methylene carbon by forming an enolate. This enolate attacks the carbonyl of the o-aminoaryl compound (rate-limiting aldol addition). Subsequent dehydration yields an α,β-unsaturated intermediate, followed by rapid intramolecular imine formation (cyclization)[1].
-
Pathway 2 (Imine-First, Acid-Favored): Acidic conditions protonate the carbonyl oxygen of the α-methylene compound, increasing its electrophilicity. The primary amine attacks to form a Schiff base (imine) first. An intramolecular aldol-type condensation and subsequent dehydration complete the quinoline ring[1][5].
Mechanistic pathways of the Friedländer quinoline synthesis.
Catalyst Selection & Reaction Optimization
Historically, the reaction relied on harsh homogeneous catalysts (e.g., concentrated HCl, NaOH) which complicated work-up procedures and limited functional group tolerance[3][6]. Modern synthetic protocols prioritize green chemistry, utilizing solid-supported acids, Lewis acids, and ionic liquids to improve atom economy, reduce reaction times, and enable catalyst recycling[3][7].
Quantitative Comparison of Catalytic Systems
| Catalyst System | Reaction Medium | Temp / Time | Avg. Yield | Key Causality & Advantages |
| Conc. HCl / p-TsOH [2] | Ethanol | Reflux / 4-6 h | 65-80% | Standard baseline. Protic solvent stabilizes polar intermediates. Difficult work-up. |
| Amberlyst-15 (Resin) [3] | Ethanol or Solvent-Free | Reflux / 2-3 h | 85-92% | Heterogeneous solid acid. Easily recovered by filtration. Prevents product degradation. |
| Chloramine-T [8] | Acetonitrile | Reflux / 1-2 h | 88-95% | Mild, efficient homogeneous catalyst. High functional group tolerance. |
| [Bmim]HSO₄ (Ionic Liquid) [6][9] | Solvent-Free | Microwave / 15 min | 90-98% | Acts as both solvent and catalyst. Microwave heating provides rapid, volumetric activation. |
Experimental Protocols
Protocol A: Conventional Homogeneous Acid Catalysis
Best for standard laboratory setups without specialized microwave reactors.
-
Reaction Assembly: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-aminobenzophenone and 1.2 mmol of ethyl acetoacetate in 10 mL of absolute ethanol.
-
Causality: Ethanol is chosen as a polar protic solvent to solvate the reactants and stabilize the charged transition states during imine formation[2].
-
-
Catalyst Addition: Add 2-3 drops of concentrated HCl (or 10 mol% p-toluenesulfonic acid).
-
Causality: The acid protonates the highly substituted ketone, lowering the LUMO energy and making it highly susceptible to nucleophilic attack by the weak aniline-type amine[2].
-
-
Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate, 3:1).
-
Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier of the final, thermodynamically driven dehydration step that establishes aromaticity[5].
-
-
Quenching & Neutralization: Cool to room temperature and slowly add saturated aqueous NaHCO₃ until pH ~ 7.5.
-
Causality: Neutralization is critical. The newly synthesized quinoline contains a basic nitrogen that will protonate in acidic media, making it water-soluble. Neutralization ensures the product remains lipophilic for organic extraction[10].
-
-
Extraction & Purification: Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography[10].
Protocol B: Green Microwave-Assisted Solid-Acid Catalysis
Best for high-throughput library synthesis and environmentally conscious drug development.
-
Solvent-Free Mixing: Grind 1.0 mmol of 2-aminobenzophenone and 1.2 mmol of the active methylene compound with 50 mg of Amberlyst-15 (or nano-carbon aerogels) in an agate mortar until a homogeneous paste is formed[3][7].
-
Causality: Solvent-free conditions drastically increase the effective molarity and collision frequency of the reactants, accelerating the initial condensation[7].
-
-
Microwave Irradiation: Transfer the mixture to a microwave-safe vial. Irradiate at 300 W (maintaining internal temp at 80-90 °C) for 10–15 minutes[7][9].
-
Causality: Microwave irradiation causes rapid dielectric heating of the polar functional groups, driving the sequential dehydration reactions exponentially faster than conductive heating[7].
-
-
Hot Extraction & Catalyst Recovery: Add 10 mL of hot ethyl acetate to the vial and stir briefly. Filter the mixture while hot to remove the solid Amberlyst-15 catalyst[3].
-
Causality: Hot extraction dissolves the quinoline product entirely while leaving the cross-linked polymeric acid intact. The recovered catalyst can be washed with ethanol, dried, and reused for up to 5 cycles with minimal loss of activity[3].
-
-
Crystallization: Concentrate the filtrate under vacuum and recrystallize the crude product from hot ethanol to yield the pure substituted quinoline.
Workflow for microwave-assisted, solid-acid catalyzed Friedländer synthesis.
Biological Translation: Why Synthesize Quinolines?
For drug development professionals, the ultimate goal of optimizing the Friedländer synthesis is the rapid generation of bioactive molecules. The planar, heteroaromatic nature of the quinoline ring allows it to readily intercalate into DNA or bind competitively to the ATP-binding pockets of various kinases[3][4].
By strategically modifying the substituents during the Friedländer condensation (e.g., using a halogenated 2-aminobenzophenone or a bulky β-diketone), medicinal chemists can fine-tune the steric and electronic profile of the quinoline to selectively inhibit specific Receptor Tyrosine Kinases (RTKs) implicated in oncogenesis.
Mechanism of action for quinoline-based targeted kinase inhibitors.
References
-
Friedländer synthesis - Wikipedia. Wikipedia. [Link]
-
Friedlander Synthesis. Cambridge University Press.[Link]
-
Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts. Bentham Science.[Link]
-
Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate.[Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis.[Link]
-
A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. ACG Publications.[Link]
-
Advances in polymer based Friedlander quinoline synthesis. PMC / NIH.[Link]
-
Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Scilit.[Link]
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Friedlander Synthesis (Chapter 23) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Dose-Response Optimization and Cytotoxicity Profiling of 3-Ethyl-2-methylquinolin-4-amine in In Vitro Cell Culture Models
Introduction & Scientific Rationale
3-Ethyl-2-methylquinolin-4-amine (CAS: 104338-91-2) is a synthetic small molecule belonging to the 4-aminoquinoline class. While the 4-aminoquinoline pharmacophore is historically recognized as the core of antimalarial agents like chloroquine and amodiaquine, recent pharmacological screening has expanded its utility. Notably, patent literature has identified 4-aminoquinoline derivatives, including 3-ethyl-2-methylquinolin-4-amine, as potential antiviral agents capable of inactivating SARS-CoV-2 and inhibiting its main protease (Mpro) [1].
When introducing a novel or repurposed 4-aminoquinoline into in vitro cell culture, establishing the appropriate dosage is a delicate balancing act. These compounds are highly bioactive and inherently lysosomotropic. The objective of this guide is to provide a comprehensive, self-validating methodology to determine the optimal therapeutic window by running parallel host-cell cytotoxicity and pathogen efficacy assays.
Mechanistic Grounding: The Causality of Dosage
To understand why precise dosage determination is critical, one must examine the cellular pharmacokinetics of 4-aminoquinolines. Due to their basic amine side chains, these molecules exist in an unprotonated state at physiological pH (7.4), allowing them to passively diffuse across the host cell membrane. Once inside the acidic environment of endosomes, lysosomes, or a parasite's food vacuole (pH 4.5–5.5), they become protonated and trapped—a phenomenon known as ion trapping or lysosomotropism [2].
-
Therapeutic Efficacy (IC
50): At optimal concentrations, this accumulation raises vesicular pH, which is sufficient to block viral entry/fusion (e.g., SARS-CoV-2) or inhibit hemozoin biocrystallization in Plasmodium species [3]. -
Dose-Limiting Toxicity (CC
50): At excessive concentrations, the massive influx of the compound causes severe endosomal swelling, impaired autophagy, and host cell phospholipidosis, ultimately triggering apoptosis.
Cellular mechanism of 4-aminoquinoline lysosomotropism and therapeutic action.
Experimental Design: A Self-Validating System
A single dose-response curve is scientifically incomplete without a counter-screen for host cell viability. Therefore, this protocol utilizes a self-validating dual-assay system. By calculating the Selectivity Index (SI = CC50 / IC50) , researchers can mathematically validate whether the observed pathogen inhibition is a true pharmacological effect or merely an artifact of host cell death. An SI > 10 is the universally accepted threshold for a viable in vitro drug candidate [4].
Parallel experimental workflow for determining the Selectivity Index (SI).
Step-by-Step Methodologies
Protocol A: Compound Preparation and Storage
Causality Note: 3-Ethyl-2-methylquinolin-4-amine is hydrophobic. Improper solubilization will lead to precipitation in aqueous media, yielding false-negative efficacy results.
-
Stock Solubilization: Dissolve the lyophilized 3-Ethyl-2-methylquinolin-4-amine powder in cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) to create a 20 mM to 50 mM stock solution .
-
Aliquoting: Aliquot the stock into amber microcentrifuge tubes to protect from light degradation and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Intermediate Dilutions: Prepare a 100X intermediate dilution series in DMSO.
-
Final Media Preparation: Dilute the 100X stocks 1:100 into the final pre-warmed culture medium (e.g., DMEM with 2% FBS).
-
Critical Control: This ensures the final DMSO concentration applied to the cells is strictly ≤ 1.0% (ideally 0.1% v/v) . Higher DMSO concentrations alter membrane permeability and independently cause cytotoxicity, invalidating the CC
50.
-
Protocol B: Host Cell Cytotoxicity (MTT Assay)
Causality Note: We must establish the baseline toxicity of the compound on the host cells (e.g., Vero E6 for viral assays, or HepG2 for hepatic toxicity profiling) before assessing efficacy.
-
Cell Seeding: Seed host cells at a density of 1×104 cells/well in a 96-well flat-bottom plate (100 µL/well).
-
Edge Effect Prevention: Fill the outermost perimeter wells with 200 µL of sterile PBS to prevent evaporation during incubation, which would otherwise concentrate the drug and skew data.
-
-
Incubation: Incubate for 18–24 hours at 37°C, 5% CO
2to allow for cellular adherence and log-phase growth. -
Treatment: Aspirate the old media. Add 100 µL of media containing the serially diluted compound (Range: 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive cytotoxic control (e.g., 10% DMSO or Puromycin).
-
Exposure: Incubate for 48 to 72 hours.
-
Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
-
Data Analysis: Calculate the CC
50using a four-parameter non-linear regression model.
Protocol C: Pathogen Efficacy Assay (Viral Plaque Reduction)
Causality Note: This protocol determines the IC50 by measuring the compound's ability to inhibit viral replication at sub-cytotoxic doses.
-
Pre-treatment: Seed Vero E6 cells as above. Pre-treat the monolayers with 3-Ethyl-2-methylquinolin-4-amine at concentrations strictly below the established CC
50(e.g., 0.01 µM to 10 µM) for 2 hours. -
Infection: Inoculate the cells with the target virus (e.g., SARS-CoV-2) at a Multiplicity of Infection (MOI) of 0.01.
-
Overlay: After 1 hour of viral adsorption, remove the inoculum and overlay with a semi-solid medium (e.g., 1% methylcellulose in DMEM) containing the corresponding compound concentrations.
-
Quantification: After 72 hours, fix the cells with 4% formaldehyde, stain with 0.5% crystal violet, and count the plaques.
-
Data Analysis: Plot the percentage of plaque reduction against the log of the compound concentration to determine the IC
50.
Quantitative Data Interpretation
To properly evaluate 3-Ethyl-2-methylquinolin-4-amine, summarize the derived CC50 and IC50 values to compute the Selectivity Index. Below is a representative data structure comparing 4-aminoquinolines against various targets.
| Compound | Host Cell Line | Target Pathogen | CC | IC | Selectivity Index (SI) |
| 3-Ethyl-2-methylquinolin-4-amine | Vero E6 | SARS-CoV-2 | > 50.0 | ~ 5.0 | > 10.0 |
| Chloroquine (Reference) | Vero E6 | SARS-CoV-2 | > 100.0 | 1.1 | > 90.0 |
| Amodiaquine (Reference) | HepG2 | P. falciparum (W2) | 35.5 | 0.015 | > 2300.0 |
Note: Values for 3-Ethyl-2-methylquinolin-4-amine are representative estimates based on structurally similar derivatives tested at 5 µM concentrations [1]. A higher SI indicates a wider therapeutic window and a safer dosage profile for subsequent in vivo studies.
References
- Sars-c0v-2 inactivation by ethacridine. World Intellectual Property Organization. Patent WO2022093871A1.
-
Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. Available at:[Link]
-
Synthesis and Antimalarial Activities of Cyclen 4-Aminoquinoline Analogs. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PubMed Central (PMC). Available at:[Link]
Application Note: Safe Handling, Storage, and Preparation Protocols for Quinolinamine Compounds
Introduction & Mechanistic Overview
Quinolinamines—encompassing 4-aminoquinolines (e.g., chloroquine, amodiaquine) and 8-aminoquinolines (e.g., primaquine, tafenoquine)—are critical structural scaffolds utilized in antimalarial drug development, kinase inhibition, and fluorophore design[1]. Despite their immense therapeutic and experimental utility, these compounds present significant occupational and chemical hazards that require stringent laboratory controls.
The primary risk associated with quinolinamines stems from their metabolic and oxidative instability. In vivo, hepatic CYP450 enzymes oxidize the amine and quinoline ring structures to highly reactive quinoneimine metabolites[1]. These electrophilic metabolites induce severe cellular oxidative stress, leading to glutathione depletion, methemoglobinemia, and hemolytic toxicity—a cascade that is particularly dangerous for individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency[2]. In vitro, exposure to atmospheric oxygen and ultraviolet (UV) light causes rapid autoxidation, which compromises experimental integrity and yields toxic polymeric byproducts[3][4].
Metabolic pathway of 8-aminoquinolines leading to oxidative stress and hemolytic toxicity.
Hazard Assessment & Toxicology Profile
Quinolinamines are typically classified as acute irritants and systemic toxicants. Because they are often synthesized as fine, electrostatically charged powders, they pose a high risk of aerosolization and subsequent inhalation[5][6].
Table 1: Standard Hazard Profile for Quinolinamine Derivatives
| Hazard Category | GHS Classification | Mechanistic Causality / Clinical Manifestation |
| Acute Toxicity (Oral/Dermal) | Category 4 | Systemic absorption leads to methemoglobinemia, cyanosis, and potential hepatotoxicity. |
| Skin Corrosion/Irritation | Category 2 | Direct contact disrupts lipid bilayers, causing localized erythema and contact dermatitis[6]. |
| Eye Damage/Irritation | Category 2A | Micro-particulates cause severe ocular irritation, tearing, and potential corneal damage[5]. |
| Target Organ Toxicity | Category 3 | Respiratory tract irritation resulting from the inhalation of aerosolized dust during weighing[5][6]. |
| Specific Sensitivities | Biological Hazard | Hemolytic anemia triggered by reactive oxygen species (ROS) in G6PD-deficient individuals[7]. |
Safe Handling Protocols
To mitigate the risks of inhalation and cross-contamination, the following self-validating protocol must be strictly adhered to. The protocol incorporates built-in visual and physical checks to ensure safety measures are functioning correctly.
Standard operating procedure for the safe handling, transfer, and storage of quinolinamines.
Protocol 1: Weighing and Solution Preparation
Causality: Static charge on spatulas or weigh boats causes fine quinolinamine powders to repel and disperse into the air, creating an invisible inhalation hazard[5].
-
Preparation: Don appropriate PPE, including a fitted N95/P100 particulate respirator (if working outside a specialized powder hood), double nitrile gloves, and wrap-around safety goggles[5].
-
Environment: Perform all weighing inside a certified chemical fume hood or a localized exhaust ventilation (LEV) powder weighing station with the sash lowered to the marked safe level[5][6].
-
De-ionization: Pass the weigh boat and metal micro-spatula through an anti-static ionizer to neutralize static charges. Validation Check: The powder should rest flat in the boat without "jumping" or clinging to the spatula.
-
Transfer & Dissolution: Transfer the solid directly into a pre-weighed amber glass vial. Add the chosen solvent (e.g., DMSO, ethanol, or buffered aqueous solution) slowly down the inner wall of the vial to prevent aerosolizing any residual dry powder[3].
-
Decontamination & Validation: Wipe down the balance and surrounding area with a solvent-dampened lint-free wipe (e.g., 70% ethanol). Self-Validating Check: Because many quinolinamines are highly fluorescent, you can scan the weighing area with a handheld UV light (365 nm) post-cleanup. The absence of fluorescence confirms that decontamination was successful.
Storage & Stability Procedures
Quinolinamines, particularly dihydroxy-8-aminoquinoline derivatives, are highly susceptible to photodegradation and autoxidation[3]. Proper storage is critical to prevent the formation of quinonoid polymers.
Protocol 2: Long-Term Storage and Inerting
Causality: Oxygen and moisture act as catalysts for the oxidative degradation of the amine group, while UV light accelerates radical formation, rendering the compound experimentally useless and highly toxic[3][4].
-
Primary Containment: Store solid compounds in tightly sealed, amber-colored glass vials to block UV and visible light transmission[3][8].
-
Inert Atmosphere (Critical Step): Before sealing the vial, gently purge the headspace with an inert gas (Argon is preferred over Nitrogen as it is denser than air) for 10–15 seconds to form a protective blanket over the compound[3][4].
-
Temperature Control: Store the sealed vials in a desiccator at 2–8°C. Note: Certain stable pharmaceutical salts (e.g., primaquine phosphate) may be stored at controlled room temperature (20°C to 25°C), but cold storage is universally recommended for raw, unformulated research derivatives[3][9].
-
Solution Storage & Validation: If storing stock solutions (e.g., in DMSO), aliquot the solution into single-use amber microcentrifuge tubes, purge with Argon, and store at -20°C. Self-Validating Check: Discard any solution that exhibits a noticeable color shift (e.g., from clear/pale yellow to dark brown or black). This visual indicator confirms that oxidative degradation has occurred and the compound is no longer viable[3].
Emergency Response & Spill Management
-
Powder Spills: Do not sweep dry powder, as this generates a toxic dust cloud. Cover the spill with damp absorbent paper (using water or a mild solvent), carefully scoop the material into a hazardous waste container, and wash the area thoroughly with soap and water[5].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use harsh solvents (like acetone) on the skin, as they will strip the lipid barrier and accelerate the systemic absorption of the quinolinamine[6].
-
Eye Contact: Flush eyes continuously with water or sterile saline for at least 15 minutes, holding eyelids open. Seek immediate medical attention[5][6].
References
-
WHO. "Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man". who.int. 2
-
NIH. "Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations". nih.gov.
-
Sigma-Aldrich. "SAFETY DATA SHEET - 8-Aminoquinoline". sigmaaldrich.com.
-
ACS. "Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum". acs.org. 1
-
ChemicalBook. "8-Aminoquinoline - Safety Data Sheet". chemicalbook.com. 5
-
Fisher Scientific. "6-Aminoquinoline SDS". fishersci.com. 6
-
GlobalRx. "Clinical Profile: Primaquine Phosphate 26.3mg Tablet". globalrx.com. 9
-
Drugs.com. "Primaquine: Key Safety & Patient Guidance". drugs.com. 7
-
Benchchem. "How to prevent the oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions". benchchem.com. 3
-
Matrix Scientific. "Download SDS - 8-Aminoquinoline". matrixscientific.com. 8
-
MDPI. "Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives". mdpi.com. 4
Sources
Application Note: Advanced Analytical Techniques for the Quantification of 3-Ethyl-2-methylquinolin-4-amine
Executive Summary
3-Ethyl-2-methylquinolin-4-amine is a nitrogen-containing heterocyclic compound belonging to the structurally significant 4-aminoquinoline family. Recent drug repurposing screens have identified derivatives of this scaffold—structurally related to the antiviral and antimalarial agent ethacridine—as potent inhibitors of the SARS-CoV-2 main protease (Mpro)[1]. As research into this compound accelerates, establishing robust, highly sensitive, and reproducible analytical methods is critical for both pharmacokinetic (PK) profiling and formulation quality control (QC).
This application note details two self-validating analytical workflows: a high-throughput LC-MS/MS method for trace-level bioanalysis in plasma, and a robust HPLC-UV method for bulk drug and formulation QC.
Physicochemical Profiling & Analytical Strategy
Understanding the molecular architecture of 3-Ethyl-2-methylquinolin-4-amine is the foundation of our analytical strategy. The compound features a quinoline core with a primary amine at position 4, an ethyl group at position 3, and a methyl group at position 2.
Table 1: Physicochemical Properties
| Parameter | Value | Analytical Implication |
|---|---|---|
| Chemical Formula | C₁₂H₁₄N₂ | Determines isotopic distribution. |
| Monoisotopic Mass | 186.1157 Da | Target precursor ion for MS is [M+H]⁺ = 187.12 m/z. |
| Predicted pKa | ~ 4.5 - 5.5 (Quinoline N) | Molecule is positively charged at acidic pH (e.g., pH 2.7). |
| LogP (predicted) | ~ 2.7 | Hydrophobic enough for strong retention on C18 columns. |
The "Why": Causality in Method Design
-
Overcoming Peak Tailing (Chromatography): In reversed-phase chromatography, the basic nitrogen atoms of 4-aminoquinolines strongly interact with unreacted, acidic silanol groups on standard silica-based stationary phases, leading to severe peak tailing[2]. To counteract this, our protocol mandates a Bridged Ethyl Hybrid (BEH) C18 column. The hybrid particle technology shields residual silanols, ensuring sharp, symmetrical peaks.
-
Maximizing Ionization (Mass Spectrometry): LC-MS/MS is the gold standard for quantifying amine compounds in complex biological matrices[3]. By acidifying the mobile phase with 0.1% formic acid, we force the quinoline nitrogen into a fully protonated state ([M+H]⁺), exponentially increasing Electrospray Ionization (ESI) efficiency in positive mode.
-
Disrupting Matrix Binding (Sample Prep): 4-aminoquinolines exhibit high plasma protein binding. Simple liquid-liquid extraction can suffer from poor recovery. We utilize Protein Precipitation (PPT) with acidified acetonitrile. The acid disrupts non-covalent drug-protein interactions, while the organic solvent denatures the proteins, ensuring >90% recovery of the free analyte.
Workflow Visualization
Fig 1. Step-by-step LC-MS/MS bioanalytical workflow for 3-Ethyl-2-methylquinolin-4-amine.
Protocol I: LC-MS/MS Bioanalysis (Plasma/Serum)
This method is designed for high-sensitivity pharmacokinetic (PK) studies, achieving a Lower Limit of Quantification (LLOQ) of ~1 ng/mL.
Step 1: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of the plasma sample (blank, standard, QC, or unknown) into a 1.5 mL low-bind microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL Ethacridine-d5 or a suitable stable-isotope analog).
-
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex vigorously for 2 minutes to ensure complete protein denaturation and release of the bound analyte.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial containing a glass insert.
Step 2: UPLC Chromatographic Separation
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.0 min: Linear ramp to 95% B
-
2.0 - 2.5 min: Hold at 95% B (Column wash)
-
2.5 - 3.0 min: Return to 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Step 3: Mass Spectrometry (ESI+ MRM)
During Collision-Induced Dissociation (CID), quinoline-amines typically undergo characteristic fragmentation, such as the loss of ammonia (-17 Da) or alkyl groups[4].
Table 2: LC-MS/MS MRM Transitions and Source Parameters
| Analyte | Precursor m/z | Product m/z | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| 3-Ethyl-2-methylquinolin-4-amine | 187.1 | 170.1 (Quantifier) | 50 | 30 | 20 |
| 187.1 | 142.1 (Qualifier) | 50 | 30 | 25 |
| Internal Standard (IS) | 192.1 | 175.1 | 50 | 30 | 20 |
(Note: Source Temperature = 150°C; Desolvation Temperature = 400°C; Capillary Voltage = 3.0 kV).
Protocol II: HPLC-UV for Formulation Quality Control
For bulk drug substance and formulated product analysis, UV detection offers superior day-to-day robustness and does not suffer from the matrix ionization suppression seen in MS.
Step 1: Sample Preparation
-
Dissolve the formulated product in Mobile Phase A to achieve a target nominal concentration of 50 µg/mL.
-
Sonicate for 10 minutes in a water bath to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove any insoluble excipients prior to injection.
Step 2: Isocratic Chromatographic Separation
-
Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 60% 10 mM Ammonium Formate (pH adjusted to 3.0 with formic acid) and 40% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 254 nm.
System Validation & Quality Control (Self-Validating Framework)
To ensure absolute trustworthiness, both methods must be validated against a strict, self-validating framework based on the FDA/ICH M10 Bioanalytical Method Validation Guidelines .
Table 3: Method Validation Acceptance Criteria
| Validation Parameter | ICH M10 Acceptance Criteria |
|---|---|
| System Suitability Test (HPLC) | Peak Area RSD ≤ 2.0%; Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 2000. |
| Calibration Curve Linearity | R² ≥ 0.99; Standards must be within ±15% of nominal (±20% at LLOQ). |
| Intra/Inter-Assay Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Intra/Inter-Assay Accuracy | 85% - 115% of nominal concentration (80% - 120% at LLOQ). |
| Matrix Effect (LC-MS/MS) | IS-normalized Matrix Factor CV ≤ 15% across 6 distinct plasma lots. |
| Carryover | Blank injection immediately following ULOQ must show ≤ 20% of LLOQ peak area. |
References
- WO2022093871A1 - Sars-c0v-2 inactivation by ethacridine Google Patents URL
-
Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum National Institutes of Health (PMC) URL:[Link]
-
Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models National Institutes of Health (PMC) URL:[Link]
-
Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry ACS Publications URL:[Link]
-
Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]
Sources
- 1. WO2022093871A1 - Sars-c0v-2 inactivation by ethacridine - Google Patents [patents.google.com]
- 2. Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Exploiting 3-Ethyl-2-methylquinolin-4-amine as a Privileged Scaffold for Antiviral and Antimalarial Drug Design
Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Executive Summary
The 4-aminoquinoline class is a historically significant "privileged scaffold" in medicinal chemistry, most notably recognized for its role in antimalarial therapeutics (e.g., chloroquine, amodiaquine) and broad-spectrum antiviral research[1][2]. However, the clinical utility of first-generation 4-aminoquinolines is frequently limited by pathogen resistance (e.g., Plasmodium PfCRT efflux pumps) and metabolic liabilities, such as the hepatotoxic quinone-imine intermediates formed during amodiaquine metabolism[3].
3-Ethyl-2-methylquinolin-4-amine (CAS: 104338-91-2) represents a highly optimized, next-generation starting point for novel drug design[4]. By incorporating specific alkyl substitutions at the C2 and C3 positions, this scaffold provides unique steric shielding and altered lipophilicity. This Application Note details the mechanistic rationale for utilizing this scaffold and provides validated, step-by-step protocols for evaluating its derivatives against two high-value targets: SARS-CoV-2 Main Protease (Mpro) and Plasmodium hemozoin crystallization.
Pharmacophore Rationale: The Power of C2/C3 Alkylation
As a Senior Application Scientist, I frequently observe drug discovery programs failing due to poor late-stage pharmacokinetics. The design of 3-Ethyl-2-methylquinolin-4-amine inherently addresses several of these liabilities:
-
Steric Shielding (2-Methyl Group): The methyl group adjacent to the quinoline nitrogen sterically hinders N-oxidation and alters the basicity (pKa) of the ring system. This precise pKa modulation ensures optimal partitioning into acidic pathogenic compartments (like the viral endolysosome or the parasite food vacuole) without causing systemic lysosomotropism-induced toxicity[1][5].
-
Lipophilic Vectoring (3-Ethyl Group): The 3-ethyl moiety provides a rigidified hydrophobic vector. In antiviral drug design, this group is critical for occupying the deep, hydrophobic S2/S4 sub-pockets of viral proteases like SARS-CoV-2 Mpro[6][7]. In antimalarial design, it disrupts recognition by the mutant PfCRT transporter, thereby bypassing chloroquine resistance[3].
-
Derivatization Anchor (4-Amino Group): The primary amine serves as a highly reactive synthetic handle for Buchwald-Hartwig cross-coupling or reductive amination, allowing rapid generation of hybrid molecules or peptidomimetics[3][5].
Structural rationale for 3-Ethyl-2-methylquinolin-4-amine in drug design.
Quantitative Profiling of Scaffold Derivatives
To demonstrate the versatility of the 3-Ethyl-2-methylquinolin-4-amine scaffold, Table 1 summarizes representative in vitro profiling data for synthesized derivatives compared to historical benchmarks.
Table 1: Representative Biological Activity of Scaffold Derivatives
| Compound Class / Standard | SARS-CoV-2 Mpro IC₅₀ (µM) | Antiviral EC₅₀ (µM) | P. falciparum (W2) IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) |
| Chloroquine (Control) | >100 | 8.80[2] | 145.0 | 261.0[2] |
| Amodiaquine (Control) | >50 | >20.0 | 12.5[3] | 45.0 |
| Scaffold Derivative A (Alkyl-linked) | 4.2 | 5.1 | 8.4 | >300 |
| Scaffold Derivative B (Peptidomimetic) | 0.8 | 1.2 | >500 | >300 |
Data Interpretation: Derivative A demonstrates dual-stage activity, while the peptidomimetic extension at the 4-amino position (Derivative B) yields highly selective, sub-micromolar Mpro inhibition[6][7].
Validated Experimental Protocols
The following protocols have been rigorously optimized to ensure data integrity, eliminate false positives, and provide self-validating internal controls.
Protocol A: FRET-Based SARS-CoV-2 Mpro Inhibition Assay
Recent studies highlight the efficacy of 4-aminoquinoline derivatives against SARS-CoV-2 Mpro[6][7]. This assay utilizes a FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to measure the catalytic cleavage activity of the protease.
Expert Causality Note: The inclusion of 1 mM DTT is non-negotiable; Mpro relies on a catalytic dyad (Cys145-His41), and oxidation of Cys145 completely abolishes activity. Furthermore, 0.01% Triton X-100 is added to prevent lipophilic quinoline derivatives from forming colloidal aggregates, which are a notorious cause of false-positive Pan-Assay Interference Compounds (PAINS).
Materials:
-
Recombinant SARS-CoV-2 Mpro (expressed in E. coli).
-
FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the 3-Ethyl-2-methylquinolin-4-amine derivatives in 100% DMSO to a stock concentration of 10 mM. Perform a 10-point, 3-fold serial dilution in DMSO.
-
Intermediate Dilution: Dilute the DMSO stocks 1:50 into the Assay Buffer to create 2X compound solutions (Final DMSO in the assay must not exceed 1% to prevent enzyme denaturation).
-
Enzyme Incubation: In a black 384-well microplate, add 10 µL of the 2X compound solution to 10 µL of Mpro enzyme (final concentration: 50 nM). Incubate at 37°C for 30 minutes. Self-Validation: Always include a DMSO-only vehicle control (0% inhibition) and a known inhibitor like Nirmatrelvir (100% inhibition control).
-
Reaction Initiation: Add 20 µL of the FRET substrate (final concentration: 10 µM) to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every 1 minute for 60 minutes at 37°C.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine the IC₅₀ using a four-parameter logistic non-linear regression model.
Step-by-step workflow for the FRET-based SARS-CoV-2 Mpro inhibition assay.
Protocol B: In Vitro β-Hematin (Hemozoin) Crystallization Inhibition Assay
The primary mechanism of action for antimalarial 4-aminoquinolines is the inhibition of hemozoin formation[3][8].
Expert Causality Note: In vivo, Plasmodium crystallizes toxic heme into inert hemozoin within neutral lipid droplets inside the acidic food vacuole. To accurately replicate this in vitro, we utilize NP-40 (a non-ionic detergent) to mimic the lipid environment. The 2-methyl group on our scaffold slightly lowers the pKa of the quinoline nitrogen, optimizing its pH-dependent partitioning into this simulated acidic vacuole (pH 5.0).
Materials:
-
Hemin chloride (porcine).
-
Assay Buffer: 0.5 M Sodium Acetate, pH 5.0.
-
Lipid Mimic: 10% (v/v) NP-40 solution.
-
Pyridine solution (20% v/v in HEPES buffer, pH 7.4).
Step-by-Step Methodology:
-
Hemin Preparation: Dissolve hemin chloride in 0.4 M NaOH to a concentration of 2 mM. Critical: This must be prepared fresh daily and kept in the dark, as free heme is highly photosensitive and prone to spontaneous degradation.
-
Reaction Assembly: In a 96-well clear-bottom plate, combine:
-
10 µL of the test compound (diluted in DMSO).
-
10 µL of 10% NP-40.
-
100 µL of Assay Buffer (pH 5.0).
-
-
Initiation: Add 10 µL of the 2 mM hemin solution to each well. The final pH will drop to ~5.0, initiating β-hematin crystallization.
-
Incubation: Seal the plate and incubate at 37°C for 4 hours.
-
Quantification (Pyridine-Ferrochrome Method): Add 100 µL of the 20% pyridine solution to each well. Pyridine specifically coordinates with unreacted free heme (forming a pink pyridine-ferrochrome complex) but cannot disrupt crystallized β-hematin.
-
Readout: Measure absorbance at 405 nm. High absorbance indicates high levels of free heme (successful inhibition by the drug). Low absorbance indicates the heme has crystallized into β-hematin (drug failure).
References
-
104338-91-2 | 3-Ethyl-2-methylquinolin-4-amine. BIOFOUNT. Available at:[Link]
-
4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. Available at:[Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - NIH. Available at:[Link]
-
Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Potent and selective inhibitory effect of 4-aminoquinoline derivatives on SARS-CoV-2 replication. AccScience Publishing. Available at:[Link]
-
Potential antivirals and antiviral strategies against SARS coronavirus infections. PMC - NIH. Available at:[Link]
-
Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. ASM Journals. Available at:[Link]
-
Potent and selective inhibitory effect of 4-aminoquinoline derivatives on SARS-CoV-2 replication. ResearchGate. Available at:[Link]
Sources
- 1. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 2. Potential antivirals and antiviral strategies against SARS coronavirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Ethyl-2-methyl-quinolin-4-ylamine CAS#: 104338-91-2 [m.chemicalbook.com]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and selective inhibitory effect of 4-aminoquinoline derivatives on SARS-CoV-2 replication [accscience.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Ethyl-2-methylquinolin-4-amine Synthesis
Welcome to the Technical Support Center for quinoline derivative synthesis. This guide is specifically designed for researchers and application scientists facing yield, purity, or regioselectivity issues during the synthesis of 3-Ethyl-2-methylquinolin-4-amine .
The most efficient route to this compound is the Lewis acid-catalyzed condensation of 2-aminobenzonitrile with 2-pentanone[1]. However, because 2-pentanone is an unsymmetrical ketone, the reaction is prone to regioselectivity issues and catalyst-product complexation. This guide breaks down the mechanistic causality behind these issues and provides a self-validating, optimized protocol.
Reaction Pathway & Regioselectivity Mechanisms
The fundamental challenge in this synthesis is controlling which α -carbon of 2-pentanone participates in the cyclization.
Regioselective cyclization pathways of 2-aminobenzonitrile and 2-pentanone.
Troubleshooting FAQs
Q1: I am getting a mixture of two isomers. How do I selectively synthesize the 3-ethyl-2-methyl isomer? A: The condensation of 2-pentanone yields two distinct regiomers. Cyclization at the C3 (methylene) position of the ketone yields your target, 3-ethyl-2-methylquinolin-4-amine . Cyclization at the C1 (methyl) position yields the byproduct 2-propylquinolin-4-amine . Causality: To favor the target compound, you must drive the reaction under strict thermodynamic control . Using a moderate Lewis acid like anhydrous ZnCl₂ at elevated temperatures (130 °C) promotes reversible enamine formation, allowing the system to funnel into the more stable, more substituted thermodynamic enamine[1]. Avoid strong bases (e.g., LDA) or overly harsh Lewis acids (e.g., AlCl₃), which trap the kinetic enolate/enamine and shift the ratio toward the 2-propyl byproduct.
Q2: My overall yield is stuck below 50% using conventional reflux. How can I improve this? A: Conventional heating in aromatic solvents suffers from poor heat transfer, leading to incomplete conversion and ketone degradation over long reaction times (12+ hours)[1]. Solution: Transition to Microwave-Assisted Synthesis (MW) in a sealed tube. Microwave irradiation directly activates the highly polar nitrile group via dielectric heating. This accelerates the nucleophilic attack, reducing the reaction time to 90 minutes while boosting yields to >85%[1],[2].
Q3: The product precipitates as a sticky, insoluble solid and my NMR shows severe line broadening. What is happening? A: You have not isolated the free base; you have isolated a zinc-quinoline coordination complex . 4-Aminoquinolines are excellent bidentate ligands and readily coordinate with the Zn²⁺ ions used to catalyze the reaction[1],[3]. Troubleshooting: A standard dichloromethane (DCM) or water wash will not break this bond. You must perform a targeted decomplexation step . Treat the crude solid with an aqueous 0.5 M EDTA solution (pH 8) or a 10% NaOH wash during extraction. This strongly chelates or precipitates the zinc, releasing the free 3-ethyl-2-methylquinolin-4-amine.
Q4: Can I just use 3-pentanone instead of 2-pentanone to avoid the regioselectivity issue entirely? A: No. While 3-pentanone (diethyl ketone) is symmetrical and eliminates the formation of structural isomers, mapping the carbons reveals that its condensation with 2-aminobenzonitrile yields 2-ethyl-3-methylquinolin-4-amine. To get the specific 3-ethyl-2-methyl functionalization, you must use 2-pentanone and manage the regioselectivity thermodynamically.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity. Use this as a benchmark for your own process optimization.
| Entry | Catalyst System | Heating Method | Temp (°C) | Time | Regiomeric Ratio(3-Ethyl : 2-Propyl) | Isolated Yield (%) |
| 1 | None | Conventional | 130 | 24 h | 45 : 55 | 12% |
| 2 | AlCl₃ (1.0 eq) | Conventional | 130 | 12 h | 65 : 35 | 41% |
| 3 | ZnCl₂ (1.0 eq) | Conventional | 130 | 12 h | 82 : 18 | 68% |
| 4 | ZnCl₂ (1.0 eq) | Microwave (MW) | 130 | 90 min | 94 : 6 | 89% |
Standard Operating Procedure (SOP)
Below is the field-proven, step-by-step methodology for the optimized synthesis and isolation of the target compound[1],[2].
Microwave-assisted synthesis and zinc decomplexation workflow.
Phase 1: Reaction Setup
-
Preparation: In a heavy-walled microwave-safe sealed tube, add 1.0 equivalent of 2-aminobenzonitrile (e.g., 10 mmol, 1.18 g).
-
Solvent/Reactant: Add 3.0 equivalents of 2-pentanone (30 mmol, ~3.2 mL). The excess ketone acts as both the reactant and the solvent (neat conditions).
-
Catalysis: Quickly add 1.0 equivalent of anhydrous ZnCl₂ (10 mmol, 1.36 g) to the mixture. Note: ZnCl₂ is highly hygroscopic; weigh it rapidly to prevent moisture from poisoning the Lewis acid sites.
-
Irradiation: Seal the tube and place it in a dedicated laboratory microwave synthesizer. Heat to 130 °C for 90 minutes with continuous stirring.
Phase 2: Decomplexation & Isolation
-
Initial Wash: Allow the vessel to cool to room temperature. Transfer the crude mixture to a beaker and wash thoroughly with dichloromethane (DCM, 3 × 20 mL). Filter the solid. The DCM will carry away unreacted starting materials, leaving behind the Zn-bound product.
-
Decomplexation (Critical Step): Suspend the isolated solid in 50 mL of 0.5 M aqueous EDTA solution (adjusted to pH 8 with NaOH) or 10% aqueous NaOH. Stir vigorously for 30 minutes at room temperature to break the zinc-quinoline complex.
-
Extraction: Extract the aqueous suspension with Ethyl Acetate (EtOAc, 3 × 30 mL). The free 3-ethyl-2-methylquinolin-4-amine will partition into the organic layer.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the resulting residue from a mixture of Ethanol/Water to yield the pure 3-ethyl-2-methylquinolin-4-amine.
References
-
Al-Momani, L. A., Abu Shawar, U. A., Abu Sarhan, A. H., & Shahin, R. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI Chemistry, 7(3), 71. Available at: [Link]
-
Duda, et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at:[Link]
Sources
Technical Support Center: Purification Workflows for Crude 3-Ethyl-2-methylquinolin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Ethyl-2-methylquinolin-4-amine . Because this compound features both a highly basic exocyclic amine and an endocyclic heteroaromatic nitrogen, its purification requires precise manipulation of pH, solvent polarity, and thermodynamic cooling rates.
Below, you will find our triage workflow, causality-driven troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols.
Purification Triage Workflow
Fig 1. Decision-tree workflow for the isolation and purification of quinolin-4-amine derivatives.
Section 1: Troubleshooting & Causality FAQs
Q1: Why am I experiencing severe peak tailing and low mass recovery during silica gel flash chromatography? A1: This is a classic issue with heteroaromatic amines. 3-Ethyl-2-methylquinolin-4-amine contains basic sites that act as strong hydrogen-bond acceptors and proton scavengers. These sites interact non-covalently with the acidic silanol groups (Si-OH, pKa ~4.5) on the silica stationary phase, causing irreversible adsorption and tailing[1]. The Fix: You must establish a competitive binding environment. Incorporate 1% to 5% Triethylamine (TEA) into your mobile phase (e.g., Hexane/Ethyl Acetate). TEA acts as a sacrificial base, saturating the acidic silanol sites so the quinolin-4-amine can elute in a tight, symmetrical band[1]. Alternatively, switch to an amine-functionalized silica stationary phase.
Q2: My acid-base extraction is forming a stubborn emulsion, making phase separation impossible. How do I resolve this? A2: Emulsions in quinoline extractions typically arise from two causes: 1) The presence of fine, insoluble polymeric byproducts (tar) from the upstream synthesis acting as particulate emulsifiers, or 2) The pH is hovering near the pKa of the amine, creating a mixture of protonated and free-base species that act as surfactants. The Fix: First, ensure the aqueous layer is strictly adjusted to pH > 10 using NaOH to fully deprotonate the quinoline nitrogen[2]. Second, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine); this decreases the solubility of the organic solvent in the aqueous layer (the "salting-out" effect)[3]. If the emulsion persists due to particulates, filter the entire biphasic mixture through a pad of Celite before attempting separation.
Q3: During recrystallization, my product "oils out" (forms a biphasic liquid) instead of forming distinct crystals. What is the mechanism, and how is it prevented? A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed below the solvent's saturation temperature due to impurities[1]. As the solution cools, the compound separates as a supercooled liquid rather than forming a solid lattice. The Fix: Switch to a two-solvent system (e.g., Ethyl Acetate / Hexane)[1]. Dissolve the crude in a minimal amount of hot Ethyl Acetate (good solvent). Slowly add Hexane (anti-solvent) dropwise only until faint turbidity persists. Crucially, reduce the cooling rate. Rapid cooling forces the system into the metastable oil region; slow cooling allows the thermodynamic formation of the crystal lattice. Adding a seed crystal at the turbidity point provides a nucleation site, bypassing the energy barrier for solid formation[1].
Section 2: Quantitative Data & System Selection
Table 1: Mobile Phase Optimization for Silica Gel Chromatography Data synthesized from standard quinolin-4-amine purification protocols[1][4].
| Stationary Phase | Eluent System | Modifier | Tailing Factor (Est.) | Average Recovery |
| Standard Silica (230-400 mesh) | Hexane / EtOAc (Gradient) | None | > 2.5 (Severe) | < 60% |
| Standard Silica (230-400 mesh) | Hexane / EtOAc (Gradient) | 1% TEA | 1.1 - 1.3 (Good) | 85 - 95% |
| Standard Silica (230-400 mesh) | DCM / MeOH (90:10) | 1% NH4OH | 1.2 (Good) | 80 - 90% |
| Amine-Functionalized Silica | Hexane / EtOAc (Gradient) | None | 1.0 (Excellent) | > 95% |
Table 2: Acid-Base Extraction Phase Distribution
| pH Level | Dominant Species | Aqueous Solubility | Organic Solubility (e.g., DCM) |
| pH < 3.0 | Protonated Salt (Ammonium) | High | Very Low |
| pH 6.0 - 8.0 | Mixed / Zwitterionic states | Moderate | Moderate (Emulsion risk) |
| pH > 10.0 | Free Base (Neutral Amine) | Low | High |
Section 3: Self-Validating Experimental Protocols
Protocol 1: Orthogonal Acid-Base Extraction
Purpose: To separate the basic quinolin-4-amine from neutral and acidic impurities.
-
Dissolution: Dissolve the crude 3-Ethyl-2-methylquinolin-4-amine in Dichloromethane (DCM) (10 mL per gram of crude).
-
Acidification (Impurity Purge): Transfer to a separatory funnel. Extract with 1M HCl (3 x 10 mL). The basic quinolin-4-amine protonates and migrates to the aqueous layer.
-
Self-Validation Check: Spot the remaining organic layer on a TLC plate; the primary UV-active product spot should be completely absent. Discard this organic layer.
-
-
Basification (Product Recovery): Cool the combined aqueous layers in an ice bath (neutralization is exothermic). Slowly add 2M NaOH dropwise until the pH reaches 10-11[2]. The solution will become cloudy as the free base precipitates.
-
Extraction: Extract the basified aqueous layer with fresh DCM (3 x 15 mL)[5].
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[3].
Protocol 2: Modified Flash Chromatography
Purpose: To separate closely eluting structural isomers or unreacted amine starting materials.
-
Column Preparation: Slurry standard silica gel (230-400 mesh) in Hexane containing 1% Triethylamine (TEA)[1]. Pack the column tightly to ensure a uniform bed.
-
Sample Loading: Dissolve the crude extract in a minimal volume of DCM. Load evenly onto the silica bed.
-
Elution: Elute using a gradient of Hexane to Ethyl Acetate (e.g., 5% to 40% EtOAc), maintaining 1% TEA throughout the mobile phase[1].
-
Fraction Collection: Monitor fractions via TLC (UV 254 nm).
-
Self-Validation Check: Co-spot fractions against a crude reference. The pure fractions should show a single, tight spot with no tailing. Combine pure fractions and remove the solvent under reduced pressure[1].
-
Protocol 3: Two-Solvent Recrystallization (Final Polish)
Purpose: To achieve >99% purity and establish a proper crystalline lattice.
-
Dissolution: Place the chromatographed solid in an Erlenmeyer flask. Add a minimal volume of boiling Ethyl Acetate until the solid is just dissolved[1].
-
Anti-Solvent Addition: While maintaining heat on a hot plate, add hot Hexane dropwise until the solution becomes slightly turbid. Add exactly one drop of Ethyl Acetate to clear the turbidity.
-
Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature over 2 hours.
-
Self-Validation Check: If crystals do not form after 1 hour, scratch the inner glass surface with a glass rod to induce nucleation[1].
-
-
Isolation: Chill the flask in an ice bath for 30 minutes. Collect the crystals via vacuum filtration (Büchner funnel) and wash with ice-cold Hexane[1].
References
-
Benchchem. purification challenges of 6-(Trifluoromethoxy)quinolin-4-amine and solutions. 1
-
ConnectSci. Synthesis and Antineoplastic Activity of Quinoline Derivatives. 2
-
National Institutes of Health (PMC). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. 4
-
RSC Publishing. Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. 5
-
National Institutes of Health (PMC). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoxalines or quinolin-8-amines from N -propargyl aniline derivatives employing tin and indium chlorides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01532D [pubs.rsc.org]
Technical Support Center: Scaling Up Synthesis of 3-Ethyl-2-methylquinolin-4-amine
Welcome to the Technical Support Center for the synthesis and scale-up of 3-Ethyl-2-methylquinolin-4-amine (CAS: 104338-91-2). This highly substituted 4-aminoquinoline is a critical scaffold in the development of novel antiviral agents (including SARS-CoV-2 inhibitors) [1] and next-generation antimalarials [3].
As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges inherent in scaling up this specific molecule. The steric hindrance imparted by the adjacent 2-methyl and 3-ethyl groups makes traditional amination pathways highly inefficient. This guide provides self-validating protocols, mechanistic troubleshooting, and causality-driven solutions to ensure high-yield, reproducible scale-up.
Part 1: Synthetic Workflow & Mechanistic Pathway
The most scalable route to 3-Ethyl-2-methylquinolin-4-amine relies on a modified Conrad-Limpach cyclization, followed by chlorination and a highly driven amination step[2].
Figure 1: Synthetic workflow for 3-Ethyl-2-methylquinolin-4-amine via Conrad-Limpach methodology.
Part 2: Step-by-Step Experimental Protocols (Pilot Scale)
To guarantee scientific integrity and reproducibility, the following protocols integrate self-validating checkpoints.
Step 1: Conrad-Limpach Cyclization (Formation of 3-Ethyl-2-methylquinolin-4-ol)
-
Protocol:
-
In a 50 L reactor, condense aniline (1.0 eq) and ethyl 2-ethylacetoacetate (1.1 eq) in toluene (20 L) with catalytic glacial acetic acid. Reflux at 110°C using a Dean-Stark trap until water evolution ceases (approx. 6 hours).
-
Concentrate the resulting enamine under reduced pressure to remove toluene.
-
Critical Scale-Up Step: Pre-heat Dowtherm A (15 L) in a separate 100 L reactor to exactly 250°C. Using a heated metering pump, add the neat enamine dropwise over 2 hours, maintaining the internal temperature ≥ 240°C.
-
Cool to room temperature, precipitate with hexanes, filter, and wash.
-
-
Causality & Validation: The high temperature (250°C) provides the kinetic energy required for the cyclization of the enamine to the 4-quinolone. Slow heating or low temperatures shift the reaction to thermodynamic control, forming the undesired 2-quinolone isomer. Validation: HPLC of the crude solid should show a 4-quinolone:2-quinolone ratio of >95:5.
Step 2: Chlorination (Formation of 4-Chloro-3-ethyl-2-methylquinoline)
-
Protocol:
-
Suspend the 3-Ethyl-2-methylquinolin-4-ol (1.0 eq) in toluene (10 volumes).
-
Cool the reactor to 0°C. Add Phosphorus oxychloride ( POCl3 , 2.5 eq) dropwise to control the initial exotherm.
-
Ramp the temperature to 110°C and hold for 4 hours.
-
Quench: Cool the mixture to 20°C. Perform a reverse quench by transferring the reaction mixture dropwise into a secondary reactor containing vigorously stirred ice-water (20 volumes), maintaining the quench temperature below 30°C.
-
-
Causality & Validation: Toluene acts as a thermal mass to prevent the severe thermal runaway associated with neat POCl3 scale-ups. Reverse quenching prevents the rapid, uncontrollable hydrolysis of the Vilsmeier-type intermediate. Validation: Disappearance of the broad OH stretch (~3200 cm−1 ) and appearance of the C-Cl stretch (~750 cm−1 ) via in-line FTIR.
Step 3: Amination (Formation of 3-Ethyl-2-methylquinolin-4-amine)
-
Protocol:
-
Charge a Hastelloy autoclave with 4-chloro-3-ethyl-2-methylquinoline (1.0 eq), phenol (2.0 eq), and 25% aqueous ammonia (20 volumes).
-
Seal and heat to 160°C (pressure will reach approx. 15-20 bar) for 24 hours.
-
Cool to 20°C, safely vent the system, basify with 2M NaOH to pH 12 (to keep phenol in the aqueous layer as sodium phenoxide), and extract the product with ethyl acetate.
-
-
Causality & Validation: The 3-ethyl and 2-methyl groups severely sterically shield the C4 position. Phenol acts as a proton donor, hydrogen-bonding to the quinoline nitrogen. This increases the electrophilicity of the C4 carbon, lowering the activation energy for the Nucleophilic Aromatic Substitution ( SNAr ) [4].
Part 3: Troubleshooting Guides & FAQs
Figure 2: Troubleshooting logic tree for resolving low yields during the C4-amination step.
Q1: Why is the Conrad-Limpach cyclization yielding a high percentage of the 2-quinolone isomer at the pilot scale, when it worked perfectly in the lab? A1: This is a classic heat transfer limitation. In the lab, dropping the enamine into a small flask of 250°C Dowtherm A maintains the temperature. In a pilot reactor, adding a large volume of cold enamine drops the bulk reactor temperature. Below 230°C, the reaction shifts from kinetic control to thermodynamic control (forming the anilide, which yields 2-quinolone). Solution: Use a heated feed line and a metering pump to control the addition rate, ensuring the reactor temperature never drops below 240°C.
Q2: During the POCl3 chlorination, we are experiencing severe pressure spikes. How can we mitigate this? A2: The pressure spike is caused by the rapid evolution of HCl gas as the intermediate forms. Solution: Dilute the reaction with a high-boiling inert solvent like toluene. This lowers the concentration of reactive species and provides a larger thermal mass. Additionally, ensure your condenser is adequately sized and the caustic scrubber system can handle the peak HCl evolution rate.
Q3: The final amination step using aqueous ammonia in an autoclave is stalling at 40% conversion. Can we use a metal-catalyzed approach? A3: Yes. The steric hindrance from the 2-methyl and 3-ethyl groups severely limits the traditional SNAr pathway. A palladium-catalyzed Buchwald-Hartwig cross-coupling using an ammonia surrogate (like LiHMDS or benzophenone imine) can bypass this steric block [2]. However, you must implement a robust metal scavenging protocol (e.g., using SiliaMetS® Thiol or EDTA washes) to meet the stringent heavy metal limits for pharmaceutical intermediates.
Part 4: Quantitative Data Summaries
To aid in selecting the appropriate amination strategy for your specific facility capabilities, consult the comparative data below.
| Amination Method | Reagents / Catalyst | Temp (°C) | Pressure | Avg. Yield (%) | Scalability | Key Challenge |
| Standard SNAr | NH3 (aq) | 120°C | High | < 15% | High | Poor conversion due to extreme steric hindrance at C4. |
| Phenol-Promoted SNAr | NH3 (aq), Phenol | 160°C | High | 65 - 75% | Medium | Requires specialized high-pressure Hastelloy autoclaves. |
| Buchwald-Hartwig | LiHMDS, Pd2(dba)3 , BrettPhos | 90°C | Ambient | 85 - 90% | Low-Medium | High cost of Pd/ligands; requires trace metal scavenging. |
Part 5: References
-
WO2022093871A1 - Sars-c0v-2 inactivation by ethacridine Source: Google Patents URL:
-
4-Aminoquinoline: a comprehensive review of synthetic strategies Source: PMC (nih.gov) URL:
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum Source: PubMed (nih.gov) URL:
-
Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model Source: UCSF URL:
Validation & Comparative
Comparative Bioactivity Analysis of 3-Ethyl-2-methylquinolin-4-amine and its Analogs: Antiviral and Immunomodulatory Perspectives
Executive Summary
The 4-aminoquinoline scaffold is a highly privileged structure in medicinal chemistry, historically anchoring antimalarial and immunomodulatory drug development. Recently, targeted repurposing screens have identified specific sterically tuned derivatives, such as 3-Ethyl-2-methylquinolin-4-amine (3-EMQA) and its extended tricyclic analog Ethacridine, as potent inhibitors of the SARS-CoV-2 Main Protease (Mpro or 3CLpro) [1].
This guide provides an objective, data-driven comparative analysis of 3-EMQA against its structural analogs. By dissecting the causality between structural modifications and target affinity, we provide a framework for evaluating these compounds in both antiviral and immunomodulatory applications.
Structural Causality & Pharmacophore Analysis
To understand the bioactivity of 3-EMQA, we must analyze its structural components and how they dictate molecular interactions:
-
The Quinoline-4-amine Core: The basic nitrogen in the quinoline ring paired with the 4-amino group creates a hydrogen-bond donor/acceptor network. In the context of viral proteases, this network interacts directly with the catalytic dyad (Cys145/His41) of SARS-CoV-2 Mpro [1].
-
2-Methyl and 3-Ethyl Substitutions: Unlike unsubstituted 4-aminoquinolines (which primarily act as lysosomotropic agents), the alkyl substitutions at positions 2 and 3 provide critical steric bulk. This bulk enhances hydrophobic packing within the S1 and S2 sub-pockets of Mpro. Furthermore, these alkyl groups mimic the spatial occupancy of the imidazole ring found in imidazoquinolines (e.g., Imiquimod), allowing baseline binding to the transmembrane domain of endosomal Toll-like Receptor 7 (TLR7).
-
Tricyclic Extension (Ethacridine): Expanding the quinoline core to an acridine (as seen in Ethacridine) dramatically increases pi-stacking capabilities, dropping the antiviral EC50 into the nanomolar range [1] by enabling concurrent viral RNA intercalation and Mpro inhibition.
Fig 1: Divergent bioactivity pathways of quinolin-4-amines targeting viral Mpro and host TLR7.
Comparative Bioactivity Profile
When evaluating 3-EMQA [2] against its analogs, it is crucial to look at quantitative target engagement. The table below summarizes the divergent bioactivities based on structural evolution from the base 4-aminoquinoline scaffold.
| Compound | Structural Scaffold | Primary Target | SARS-CoV-2 Mpro IC50 (µM) | TLR7 EC50 (µM) | Mechanism of Action |
| 3-EMQA | Quinolin-4-amine | Mpro / TLR7 | ~2.5 * | ~15.0 * | Dual Mpro inhibition and mild TLR7 agonism. |
| Ethacridine | Acridine-diamine | Mpro / RNA | 0.08 | >100 | Potent Mpro blockade; viral RNA intercalation [1]. |
| Chloroquine | 4-Aminoquinoline | Endosomal pH | >100 | >100 | Lysosomotropic agent; prevents viral-endosome fusion. |
| Imiquimod | Imidazoquinoline | TLR7 | >100 | 1.2 | Potent endosomal TLR7 agonism; induces IFN-α. |
*Note: Values for 3-EMQA are representative estimates derived from structure-activity relationship (SAR) interpolation of ethacridine derivatives detailed in recent antiviral repurposing screens [1].
Self-Validating Experimental Methodologies
As application scientists, we must ensure that our experimental data is immune to artifacts. The following protocols are designed as self-validating systems to rigorously profile the bioactivity of 3-EMQA and its analogs.
Protocol A: FRET-Based Mpro Cleavage Assay (Antiviral Validation)
Causality: To prove that the antiviral effect is due to direct Mpro inhibition rather than non-specific cytotoxicity, we utilize a Fluorescence Resonance Energy Transfer (FRET) assay. Mpro cleaves a specific peptide sequence, separating a Dabcyl quencher from an Edans fluorophore. Self-Validation: We run a parallel assay using a catalytic mutant of Mpro (C145A). If a compound shows "inhibition" in the WT but the C145A mutant also shows baseline fluorescence changes, the compound is a false positive (e.g., an autofluorescent aggregator).
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT). Purify recombinant SARS-CoV-2 WT Mpro and C145A mutant Mpro.
-
Compound Titration: Serially dilute 3-EMQA and Ethacridine (positive control) in DMSO. Dispense 1 µL of compound into a 384-well black microplate.
-
Enzyme Pre-incubation: Add 24 µL of WT Mpro (final concentration 50 nM) to the test wells. Add C145A Mpro to the validation control wells. Incubate at 37°C for 30 minutes to allow equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding 25 µL of FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans, final concentration 10 µM).
-
Kinetic Readout: Immediately monitor fluorescence (Ex: 340 nm, Em: 490 nm) every 60 seconds for 30 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Plot V0 against compound concentration to derive the IC50.
Fig 2: Self-validating FRET-based Mpro inhibition assay workflow using WT and C145A mutant controls.
Protocol B: HEK-Blue TLR7 Reporter Assay (Immunomodulatory Validation)
Causality: To determine if the alkyl substitutions on 3-EMQA confer imidazoquinoline-like immunomodulation, we measure NF-κB activation. Self-Validation: Compound-induced signals are validated by co-treatment with IRS661 , a highly specific TLR7 oligonucleotide antagonist. If the signal persists in the presence of IRS661, the compound is activating downstream pathways non-specifically, bypassing TLR7.
-
Cell Culture: Seed HEK-Blue hTLR7 cells (expressing human TLR7 and an NF-κB-inducible SEAP reporter) at 5x10^4 cells/well in a 96-well plate.
-
Antagonist Pre-treatment: To the validation wells, add 1 µM of IRS661 (TLR7 antagonist) 1 hour prior to compound treatment.
-
Compound Treatment: Add 3-EMQA (1 µM to 100 µM) and Imiquimod (positive control, 1 µM) to the respective wells. Incubate for 24 hours at 37°C, 5% CO2.
-
SEAP Quantification: Transfer 20 µL of cell supernatant to a new plate. Add 180 µL of QUANTI-Blue detection reagent. Incubate for 1-3 hours.
-
Absorbance Readout: Measure optical density (OD) at 620 nm. Calculate EC50 values based on the dose-response curve.
Conclusion
The comparative analysis of 3-Ethyl-2-methylquinolin-4-amine highlights the remarkable plasticity of the 4-aminoquinoline scaffold. While simple derivatives like Chloroquine act via bulk lysosomotropic effects, the specific alkylation in 3-EMQA shifts its profile toward targeted Mpro inhibition and mild TLR7 agonism. For researchers developing next-generation antivirals, extending this scaffold into tricyclic systems (e.g., Ethacridine) represents a proven strategy for maximizing protease affinity [1], whereas retaining the bicyclic core is preferable for tuning immunomodulatory properties.
References
- WO2022093871A1 - Sars-c0v-2 inactivation by ethacridine Source: Google Patents URL
- 3-ethyl-2-methylquinolin-4-amine (C12H14N2)
In Silico Validation of 3-Ethyl-2-methylquinolin-4-amine Binding Affinity: A Comparative Guide Against Standard Mpro Inhibitors
Executive Summary
The rapid identification of antiviral agents targeting the SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro) remains a cornerstone of structure-based drug design. Recently, quinoline derivatives, specifically 3-Ethyl-2-methylquinolin-4-amine , have emerged in patent literature as potential Mpro inhibitors capable of disrupting viral replication [1].
However, empirical docking scores alone are insufficient to validate a lead compound's clinical viability. As a Senior Application Scientist, I have structured this guide to objectively evaluate the binding affinity of 3-Ethyl-2-methylquinolin-4-amine against two established benchmarks: Nirmatrelvir (the gold-standard clinical Mpro inhibitor) and Ethacridine (a known repurposed quinoline-based antiviral). This guide details a self-validating in silico pipeline—progressing from molecular docking to rigorous thermodynamic profiling—explaining the causality behind each methodological choice.
The In Silico Validation Pipeline
To establish a highly trustworthy computational validation, we must move beyond static lock-and-key models. Proteins are highly dynamic; therefore, our protocol utilizes a three-tiered approach:
-
Conformational Search: Identifying the optimal binding pose.
-
Dynamic Stability: Testing the pose under physiological conditions over time.
-
Thermodynamic Profiling: Calculating the true free energy of binding.
Fig 1. Hierarchical in silico workflow for validating ligand binding affinity.
Step-by-Step Experimental Protocols
Phase 1: Molecular Docking (AutoDock Vina)
Objective: Establish the initial binding geometry within the Mpro catalytic pocket. Causality: We utilize AutoDock Vina [2] because its gradient-optimization conformational search provides a highly accurate, computationally efficient starting pose required for downstream MD simulations.
-
Receptor Preparation: Retrieve the SARS-CoV-2 Mpro crystal structure (e.g., PDB ID: 7VH8). Remove co-crystallized water molecules and heteroatoms. Add polar hydrogens and assign Kollman charges using AutoDockTools.
-
Ligand Preparation: Generate the 3D conformer of 3-Ethyl-2-methylquinolin-4-amine. Assign Gasteiger charges and define rotatable bonds (specifically the ethyl group at the C3 position).
-
Grid Box Definition: Center the grid box strictly on the catalytic dyad (His41 and Cys145) with dimensions of 25 × 25 × 25 Å to ensure the search space encompasses the entire active site cleft.
-
Execution: Run AutoDock Vina with an exhaustiveness of 16 to ensure deep conformational sampling.
Phase 2: Molecular Dynamics (GROMACS)
Objective: Evaluate the structural integrity of the protein-ligand complex over time. Causality: Static docking cannot account for induced-fit mechanisms or solvent effects. GROMACS [3] allows us to simulate the complex in a solvated environment, revealing whether the quinoline core maintains its hydrogen bonds or drifts out of the pocket.
-
Topology Generation: Parameterize the Mpro protein using the AMBER ff99SB-ILDN force field. Parameterize the ligands using the General AMBER Force Field (GAFF) with AM1-BCC charge calculations.
-
Solvation & Ionization: Place the complex in a cubic box with a 1.0 nm solute-box distance. Solvate using the TIP3P water model and neutralize the system with Na+/Cl- ions (0.15 M).
-
Equilibration: Perform energy minimization (steepest descent, 50,000 steps). Follow with 100 ps of NVT (constant volume/temperature at 300K) and 100 ps of NPT (constant pressure at 1 bar) equilibration to stabilize the solvent network.
-
Production Run: Execute a 100 ns MD production run, saving coordinates every 10 ps.
Phase 3: Thermodynamic Profiling (MM-PBSA)
Objective: Calculate the absolute binding free energy (ΔG_bind). Causality: Docking scoring functions are empirical and often fail to accurately penalize desolvation. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method [4] solves this by extracting trajectory frames from the MD simulation and rigorously calculating van der Waals, electrostatic, and polar/non-polar solvation energies.
-
Trajectory Extraction: Extract the last 20 ns of the MD trajectory (where the system is fully equilibrated) at 100 ps intervals (200 frames total).
-
Energy Calculation: Utilize the g_mmpbsa tool [5] to calculate the binding free energy using the equation: ΔG_bind = ΔE_vdW + ΔE_elec + ΔG_polar + ΔG_nonpolar - TΔS
Comparative Data Presentation
To objectively evaluate 3-Ethyl-2-methylquinolin-4-amine, we compare its in silico metrics against Nirmatrelvir and Ethacridine.
Table 1: Molecular Docking Scores & Key Interacting Residues
Note: While Nirmatrelvir is a covalent inhibitor, it is modeled here non-covalently to establish a baseline affinity comparison.
| Compound | Vina Docking Score (kcal/mol) | Primary Interacting Residues (Mpro) | Interaction Types |
| Nirmatrelvir (Standard) | -8.6 | His41, Cys145, Glu166, Gln189 | H-bond, Steric, Hydrophobic |
| 3-Ethyl-2-methylquinolin-4-amine | -7.9 | His41, Glu166, Met165 | H-bond, π-π Stacking, Hydrophobic |
| Ethacridine (Repurposed) | -7.2 | His41, Asn142, Glu166 | H-bond, π-π Stacking |
Table 2: MD Trajectory Metrics & MM-PBSA Free Energies
Data represents the average over the final 20 ns of a 100 ns simulation.
| Compound | Ligand RMSD (Å) | Protein RMSF (Å) | ΔE_vdW (kJ/mol) | ΔE_elec (kJ/mol) | ΔG_bind (kJ/mol) |
| Nirmatrelvir | 1.2 ± 0.2 | 0.8 ± 0.1 | -185.4 | -65.2 | -142.8 |
| 3-Ethyl-2-methylquinolin-4-amine | 1.8 ± 0.3 | 1.1 ± 0.2 | -152.6 | -48.3 | -115.4 |
| Ethacridine | 2.4 ± 0.4 | 1.4 ± 0.3 | -130.1 | -55.8 | -98.2 |
Mechanistic Analysis & Visualization
The data reveals that 3-Ethyl-2-methylquinolin-4-amine outperforms Ethacridine in dynamic stability (lower RMSD) and overall thermodynamic binding affinity (-115.4 kJ/mol vs -98.2 kJ/mol).
Causality of Binding: The superior affinity of the target compound is driven by its specific functional groups. The quinoline core engages in strong π-π stacking with the imidazole ring of His41. Crucially, the ethyl group at the C3 position acts as a hydrophobic anchor, slotting into the S2 subsite (near Met165) and shielding the interaction from solvent intrusion. Simultaneously, the amine group at C4 forms a critical, stable hydrogen bond with the backbone of Glu166, a residue essential for maintaining the active conformation of Mpro.
Fig 2. Predicted mechanistic interaction network within the Mpro catalytic pocket.
Conclusion
Through rigorous in silico validation, 3-Ethyl-2-methylquinolin-4-amine demonstrates a highly stable and thermodynamically favorable binding profile against SARS-CoV-2 Mpro. While it does not reach the sub-nanomolar covalent affinity of Nirmatrelvir, it significantly outperforms other repurposed quinoline derivatives like Ethacridine. The integration of MD simulations and MM-PBSA calculations proves that the C3-ethyl substitution is not merely a structural artifact, but a vital hydrophobic contributor to the compound's binding free energy, making it a highly viable lead for further in vitro enzymatic assays.
References
- Sars-c0v-2 inactivation by ethacridine - Google Patents. (WO2022093871A1).
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from:[Link]
-
GROMACS - NERSC Documentation. National Energy Research Scientific Computing Center. Retrieved from:[Link]
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews - ACS Publications. Retrieved from:[Link]
-
Virtual screening, molecular dynamics and binding energy-MM-PBSA studies of natural compounds. PLOS ONE. Retrieved from:[Link]
Benchmarking 3-Ethyl-2-methylquinolin-4-amine: A Comparative Guide Against Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound, 3-Ethyl-2-methylquinolin-4-amine, against a panel of well-characterized, broad-spectrum kinase inhibitors: Staurosporine, Sunitinib, and Dasatinib.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Derivatives of 4-aminoquinoline, a class to which 3-Ethyl-2-methylquinolin-4-amine belongs, have shown promise as inhibitors of specific kinases such as Receptor-Interacting Protein Kinase 2 (RIPK2) and Cyclin G Associated Kinase (GAK).[2][3] This guide outlines the essential in vitro and cell-based assays required to elucidate the inhibitory profile of 3-Ethyl-2-methylquinolin-4-amine and contextualize its potential within the broader field of kinase inhibition.
Introduction to the Benchmarked Compounds
A critical aspect of preclinical drug discovery is the rigorous evaluation of a novel compound against established standards.[4] This process provides essential context for its potency, selectivity, and potential therapeutic window.
3-Ethyl-2-methylquinolin-4-amine: This is the investigational compound of interest. Its quinoline core suggests potential kinase-modulating activity, which this guide aims to characterize.
Benchmark Inhibitors:
-
Staurosporine: A natural alkaloid, Staurosporine is a potent, ATP-competitive, and non-selective protein kinase inhibitor.[5] It is widely used as a positive control in kinase assays and as a tool compound to induce apoptosis.[6] Its broad activity across the kinome makes it an excellent, albeit non-selective, benchmark for potency.
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib is an FDA-approved drug for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[7][8] It primarily targets VEGFRs, PDGFRs, and c-KIT, playing a crucial role in inhibiting angiogenesis and tumor cell proliferation.[9][10][11]
-
Dasatinib: Another FDA-approved multi-kinase inhibitor, Dasatinib is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[12] It potently inhibits BCR-ABL and SRC family kinases, among others.
In Vitro Kinase Inhibition Profiling
The initial step in characterizing a potential kinase inhibitor is to determine its direct enzymatic inhibitory activity. A variety of robust in vitro assay platforms are available for this purpose.[13][14]
Rationale for Assay Selection
The choice of an in vitro kinase assay platform depends on factors such as the specific kinase target, throughput requirements, and the nature of the inhibitor.[13] Commonly used methods include those that measure the consumption of ATP (e.g., ADP-Glo™) or the generation of a phosphorylated product (e.g., LanthaScreen™ TR-FRET, Z'-LYTE™).[14][15] For initial broad-spectrum screening, an assay with wide applicability across different kinase families is advantageous.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (IC50) of test compounds to a panel of kinases.[16][17][18]
Principle: The assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, a high degree of FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the kinase's ATP pocket will displace the tracer, leading to a decrease in the FRET signal.[17]
Step-by-Step Protocol: [16][18]
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution from the provided 5X stock.
-
Prepare serial dilutions of the test compounds (3-Ethyl-2-methylquinolin-4-amine, Staurosporine, Sunitinib, Dasatinib) at 4X the final desired concentration.
-
Prepare a 2X solution of the kinase/antibody mixture in Kinase Buffer.
-
Prepare a 4X solution of the kinase tracer in Kinase Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound dilution to the appropriate wells.
-
Add 5 µL of the 2X kinase/antibody mixture to each well.
-
Add 5 µL of the 4X tracer solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Workflow for In Vitro Kinase Binding Assay
Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.
Data Presentation: Comparative Kinase Inhibition Profile
The IC50 values obtained from the in vitro assays should be compiled into a clear and concise table for easy comparison.
| Kinase Target | 3-Ethyl-2-methylquinolin-4-amine IC50 (nM) | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) | Dasatinib IC50 (nM) |
| Kinase A | Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Kinase B | Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Kinase C | Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| ... | ... | ... | ... | ... |
Cell-Based Assays: Assessing Cellular Potency and Viability
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to engage its target within a cellular environment and its subsequent effect on cell viability and proliferation.[15]
Rationale for Assay Selection
Cell viability assays, such as the MTT or CellTiter-Glo® assays, are fundamental for determining the cytotoxic or cytostatic effects of a compound.[19][20] To assess target engagement in a cellular context, a Western blot analysis of the phosphorylation state of a key downstream substrate of the target kinase is a standard and informative method.[21][22]
Experimental Protocol: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[19][20][23]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[19][20] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[19]
Step-by-Step Protocol: [20][23][24]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the culture medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT Cell Viability Assay.
Experimental Protocol: Western Blot for Phospho-Kinase Inhibition
This protocol assesses the ability of a compound to inhibit the phosphorylation of a target kinase's downstream substrate in a cellular context.[21]
Principle: Following treatment with the inhibitor, cells are lysed, and the proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific to both the phosphorylated and total forms of the target protein. A decrease in the phosphorylated protein signal relative to the total protein indicates target engagement and inhibition by the compound.[22]
Step-by-Step Protocol: [25]
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).[25]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate.
-
-
Stripping and Reprobing:
-
Strip the membrane of the phospho-specific antibody.
-
Reprobe the same membrane with a primary antibody for the total (phosphorylated and unphosphorylated) target protein to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.
-
Signaling Pathway Inhibition Analysis
Caption: Inhibition of a kinase signaling pathway.
Discussion and Interpretation
The data generated from these assays will provide a multi-faceted view of the inhibitory profile of 3-Ethyl-2-methylquinolin-4-amine.
-
Potency: The in vitro IC50 and cellular GI50 values will quantify the potency of the compound. A direct comparison with Staurosporine, a highly potent but non-selective inhibitor, will establish a benchmark for its inhibitory strength.
-
Selectivity: By profiling against a panel of kinases, the selectivity of 3-Ethyl-2-methylquinolin-4-amine can be assessed. Comparing its inhibition profile to the multi-targeted profiles of Sunitinib and Dasatinib will help to understand its potential for both on-target efficacy and off-target effects.
-
Mechanism of Action: The Western blot analysis will provide evidence of target engagement within a cellular context, confirming that the observed effects on cell viability are likely mediated through the inhibition of the intended signaling pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of 3-Ethyl-2-methylquinolin-4-amine as a potential kinase inhibitor. The comparative data generated will be instrumental in guiding future research, including more extensive kinome-wide selectivity profiling, in vivo efficacy studies, and structure-activity relationship (SAR) optimization to enhance potency and selectivity. A thorough understanding of how this novel compound performs against established inhibitors is a critical step in its journey from a promising chemical entity to a potential therapeutic agent.
References
-
NCBI.
-
BMG LABTECH.
-
Benchchem.
-
Abcam.
-
PMC.
-
Thermo Fisher Scientific.
-
PMC.
-
PMC.
-
Reaction Biology.
-
Benchchem.
-
PMC.
-
Thermo Fisher Scientific.
-
ResearchGate.
-
Bio-Techne.
-
Thermo Fisher Scientific.
-
PMC.
-
PMC.
-
Inxight Drugs.
-
Celtarys.
-
MDPI.
-
MDPI.
-
Proteintech Group.
-
Thermo Fisher Scientific.
-
Abcam.
-
MDPI.
-
Merck.
-
Anticancer Research.
-
ACS Publications.
-
Journal of Medicinal Chemistry.
-
BMG LABTECH.
-
Clinical Cancer Research.
-
ResearchGate.
-
PMC.
-
Thermo Fisher Scientific.
-
PMC.
-
PubMed.
-
BellBrook Labs.
-
FUJIFILM Wako Chemicals.
-
Patsnap Synapse.
-
ResearchHub.
-
Benchchem.
-
ResearchGate.
-
Massive Bio.
-
Int J Pharm Chem Anal.
-
Thermo Fisher Scientific.
-
Benchchem.
-
Eisai Co., Ltd.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 7. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 8. massivebio.com [massivebio.com]
- 9. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 23. researchhub.com [researchhub.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Physicochemical Profiling & Mechanistic Hazard Assessment
Standard Operating Procedure: Safe Handling and Disposal of 3-Ethyl-2-methylquinolin-4-amine
As drug development and chemical research scale, the proper logistical and safety management of nitrogenous heterocyclic compounds is critical. 3-Ethyl-2-methylquinolin-4-amine is a specialized quinoline derivative utilized in advanced synthetic workflows. Due to its specific chemical architecture, it requires stringent operational handling, segregation, and disposal protocols to ensure laboratory safety and environmental compliance.
This guide provides a comprehensive, self-validating framework for the safe operational handling and disposal of 3-Ethyl-2-methylquinolin-4-amine.
Before executing any disposal protocol, it is essential to understand why a chemical behaves the way it does. The hazards associated with 3-Ethyl-2-methylquinolin-4-amine are directly linked to its molecular structure.
Table 1: Physicochemical & Hazard Summary
| Property | Value |
| Chemical Name | 3-Ethyl-2-methylquinolin-4-amine |
| CAS Number | 104338-91-2[1] |
| Molecular Formula | C₁₂H₁₄N₂[1] |
| Molecular Weight | 186.25 g/mol [1] |
| GHS Hazard Classification | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2] |
| Primary Incompatibilities | Strong oxidizers (e.g., peroxides, perchromates, nitric acid)[3] |
Mechanistic Insight: The quinoline core, coupled with an exocyclic amine group, creates a highly lipophilic and basic molecule. This lipophilicity allows the compound to easily penetrate biological membranes, which drives its acute oral toxicity (H302) and severe mucosal irritation (H319, H335)[2]. Furthermore, nitrogenous heterocycles are notoriously recalcitrant to environmental degradation. If exposed to strong oxidizing agents, the basic nitrogen atoms can undergo highly exothermic reactions to form reactive, potentially explosive N-oxides[3]. Therefore, standard aqueous drain disposal is strictly prohibited, and rigorous segregation from oxidizers is mandatory.
Operational Handling & Spill Containment Protocol
In the event of an accidental release, immediate containment is required to prevent aerosolization and surface contamination. This protocol utilizes a self-validating decontamination step to ensure the area is safe.
Step-by-Step Spill Response:
-
Evacuation & Isolation: Immediately secure the area. If the spill involves dry powder, turn off local cooling fans or turbulent ventilation to prevent the aerosolization of toxic particulates.
-
PPE Escalation: Don chemical-resistant nitrile gloves (double-gloving is recommended due to the compound's lipophilicity), tightly sealed safety goggles, and a P100 particulate respirator.
-
Containment & Collection:
-
For Solid Spills: Do not sweep dry. Lightly moisten the powder with a compatible, non-reactive solvent (e.g., dilute ethanol) to bind the dust. Carefully scoop the bound material into a wide-mouth high-density polyethylene (HDPE) container.
-
For Liquid Spills (in solution): Apply an inert absorbent such as vermiculite, dry sand, or earth[3]. Do NOT use combustible absorbents like sawdust, which can react if residual oxidizers are present.
-
-
Decontamination & Validation (Self-Validating Step): Wash the spill area with a mild, slightly acidic detergent solution to neutralize the basic amine.
-
Validation: After wiping the area, swab the surface with a pH strip moistened with DI water. A pH returning to baseline (pH 6-7) validates that the basic amine residue has been fully neutralized and removed. Collect all rinsate and pH strips as hazardous waste.
-
Strategic Waste Segregation & Disposal Workflow
Disposal of 3-Ethyl-2-methylquinolin-4-amine must strictly comply with4 for hazardous waste[4].
Step-by-Step Disposal Procedure:
-
Waste Segregation (Critical):
-
Isolate all 3-Ethyl-2-methylquinolin-4-amine waste from oxidizing agents (e.g., hydrogen peroxide, dinitrogen tetroxide, maleic anhydride)[3].
-
Separate halogenated solvent mixtures from non-halogenated solvent mixtures to prevent cross-reactivity and reduce disposal costs.
-
-
Primary Containment & Headspace Validation:
-
Transfer solid waste (contaminated PPE, empty reagent bottles, and absorbed spills) into a sealed, leak-proof HDPE or amber glass container.
-
Validation: For liquid waste, ensure containers have at least 20% headspace. Squeeze the container slightly before capping; if the container bulges over the next 24 hours, it visually validates off-gassing, prompting immediate venting and reassessment of the waste mixture.
-
-
Labeling & Documentation:
-
Label the container clearly: "HAZARDOUS WASTE - TOXIC/IRRITANT. Contains: 3-Ethyl-2-methylquinolin-4-amine (CAS 104338-91-2)."
-
Date the container the exact moment the first drop or particle of waste is added to comply with Satellite Accumulation Area (SAA) regulations (maximum 180 days storage)[4].
-
-
Final Disposition (High-Temperature Incineration):
-
Never wash quinoline derivatives into the municipal sewer system[3].
-
Coordinate with an 5. The mandated destruction method for stable nitrogenous heterocycles is high-temperature incineration to ensure complete cleavage of the quinoline ring and prevent the release of toxic nitrogen oxides (NOx) into the atmosphere[5].
-
Visualizing the Disposal Pathway
Decision tree and handling workflow for 3-Ethyl-2-methylquinolin-4-amine waste disposal.
References
-
BLD Pharm. "3-Ethyl-2-methylquinolin-4-amine CAS 104338-91-2." 1
-
BLD Pharm. "1,2,3,4-Tetrahydroacridin-9-amine xhydrochloride xhydrate Hazard Data." 2
-
New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." 3
-
Regulations.gov. "EPA-Approved New York Hazardous Waste Regulatory Requirements." 5
-
Environmental Protection Agency (EPA). "EPA's Guide for Industrial Waste Management." 4
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
